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  • Product: Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate
  • CAS: 92638-07-8

Core Science & Biosynthesis

Foundational

Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate CAS 92638-07-8

Part 1: Executive Summary Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate (CAS 92638-07-8), also known as isopropyl 2,6-dichloropyrimidine-4-carboxylate, is a high-value heterocyclic scaffold employed primarily in the d...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate (CAS 92638-07-8), also known as isopropyl 2,6-dichloropyrimidine-4-carboxylate, is a high-value heterocyclic scaffold employed primarily in the discovery of agrochemicals (herbicides) and pharmaceutical agents (kinase inhibitors).

Its utility stems from the 2,6-dichloro substitution pattern , which enables highly controlled, sequential nucleophilic aromatic substitution (


) reactions. Unlike symmetric pyrimidines, the presence of the C4-ester moiety desymmetrizes the ring, creating a distinct electronic bias that directs nucleophilic attack preferentially to the C6 position, leaving the C2 chloride available for subsequent functionalization. This "molecular logic" allows researchers to construct complex, tri-substituted pyrimidine libraries with high regiocontrol.

Part 2: Chemical Profile & Properties

PropertyData
CAS Number 92638-07-8
IUPAC Name Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate
Molecular Formula

Molecular Weight 235.07 g/mol
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DCM, EtOAc, DMSO, DMF; sparingly soluble in water.
Predicted LogP ~2.1 (Moderate lipophilicity)
Storage Inert atmosphere, 2-8°C (Hydrolysis sensitive)

Part 3: Synthesis & Manufacturing

The most robust synthetic route involves the esterification of the parent acid, 2,6-dichloropyrimidine-4-carboxylic acid (CAS 16492-28-7). Direct esterification using thionyl chloride (


) in isopropanol is preferred over acid-catalyzed Fischer esterification due to the deactivated nature of the pyrimidine ring.
Synthesis Workflow (DOT Visualization)

Synthesis Acid 2,6-Dichloropyrimidine- 4-carboxylic acid (CAS 16492-28-7) Reagents SOCl2 (1.5 eq) iPrOH (Solvent/Reagent) Reflux, 4h Acid->Reagents Activation Inter Acyl Chloride Intermediate Reagents->Inter In situ Product Propan-2-yl 2,6-dichloro- pyrimidine-4-carboxylate (CAS 92638-07-8) Inter->Product Esterification

Figure 1: One-pot activation and esterification workflow for CAS 92638-07-8.

Detailed Protocol: Esterification
  • Setup: Charge a flame-dried round-bottom flask with 2,6-dichloropyrimidine-4-carboxylic acid (1.0 eq) under nitrogen.

  • Solvent: Add anhydrous isopropanol (10-15 volumes).

  • Activation: Cool to 0°C. Dropwise add thionyl chloride (

    
    )  (1.5 eq). Caution: Exothermic gas evolution (
    
    
    
    ,
    
    
    ).
  • Reaction: Heat to reflux (approx. 82°C) for 3–5 hours. Monitor by TLC or LCMS for disappearance of the acid.

  • Workup: Concentrate in vacuo to remove excess

    
     and iPrOH.
    
  • Purification: Dissolve residue in EtOAc, wash with saturated

    
     (to remove residual acid/HCl), then brine. Dry over 
    
    
    
    . Flash chromatography (Hexane/EtOAc) typically yields the pure ester.

Part 4: Reactivity & Regioselectivity (The "Core" Science)

The critical value of CAS 92638-07-8 lies in its predictable regioselectivity during


 reactions.
The Regioselectivity Rule: C6 > C2

In 2,6-dichloropyrimidines substituted with an electron-withdrawing group (EWG) at C4 (such as the carboxylate ester), the C6 position is significantly more reactive than the C2 position [1, 2].

  • Mechanistic Driver: While C2 is flanked by two nitrogens (maximum inductive withdrawal), the transition state for nucleophilic attack at C6 is stabilized by the para-relationship to the N3 nitrogen and the ability to delocalize charge onto the C4-carbonyl group (via the C5-C4 bond).

  • Practical Consequence: This allows for a "one-pot, two-step" functionalization where a mild nucleophile introduces a substituent at C6, followed by a harsher nucleophile (or catalyst) to displace the C2 chloride.

Sequential Functionalization Logic (DOT Visualization)

Regioselectivity Start Propan-2-yl 2,6-dichloro- pyrimidine-4-carboxylate Step1 Step 1: C6 Substitution (Mild Nucleophile, 0°C to RT) Start->Step1 Regioselective SNAr Inter Intermediate: 2-Chloro-6-substituted pyrimidine Step1->Inter >90% C6 Isomer Step2 Step 2: C2 Substitution (Strong Nucleophile/Heat or Pd-Catalysis) Inter->Step2 Force conditions Final Final Scaffold: 2,6-Disubstituted pyrimidine-4-carboxylate Step2->Final

Figure 2: Sequential functionalization logic. The C6-Cl is displaced first, enabling library generation.

Part 5: Experimental Protocol (C6-Selective substitution)

Objective: Selective introduction of an amine at the C6 position.

  • Reagents: Dissolve Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate (1.0 eq) in anhydrous THF or DMF .

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (1.2 eq). Note: Inorganic bases like

    
     can also be used but may require longer reaction times.
    
  • Nucleophile: Add the amine (1.0–1.1 eq) dropwise at 0°C .

    • Critical Control Point: Do not add excess amine or heat initially, as this may lead to bis-substitution (C2+C6).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by LCMS.[1]

    • Success Criteria: LCMS should show the mono-substituted mass. If C2-substitution is observed, lower the temperature to -10°C.

  • Workup: Dilute with water, extract with EtOAc. The product is often pure enough for the next step without chromatography.

Part 6: Safety & Handling (SDS Summary)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H317: May cause an allergic skin reaction (sensitizer).

    • H335: May cause respiratory irritation.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Moisture sensitive. Store under nitrogen/argon. Hydrolysis of the ester yields the free acid, which may alter solubility and reactivity profiles.

Part 7: References

  • Regioselectivity in Pyrimidines: Wuxi AppTec. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." Accessed Oct 2023.

  • Sequential Substitution: Journal of Medicinal Chemistry. "Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies." 2021.[2][3] (Demonstrates C6 selectivity in 2,6-dichloro-4-carbonyl systems).

  • Patent Application: WO2020132648A1. "Kif18a inhibitors." (Describes synthesis and use of methyl/isopropyl 2,6-dichloropyrimidine-4-carboxylate intermediates).

  • General Synthesis: ChemicalBook. "2,6-Dichloropyrimidine-4-carboxylic acid derivatives."

Sources

Exploratory

A Technical Guide to Isopropyl 2,6-dichloropyrimidine-4-carboxylate: Structure, Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of Isopropyl 2,6-dichloropyrimidine-4-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of Isopropyl 2,6-dichloropyrimidine-4-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, a detailed synthetic protocol, and spectral characterization. Furthermore, this guide explores the compound's reactivity, particularly its utility in nucleophilic aromatic substitution reactions, and its applications as a versatile intermediate in the development of complex molecular architectures, including pharmacologically active agents. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting.

Chemical Identity and Structure

Isopropyl 2,6-dichloropyrimidine-4-carboxylate is a substituted pyrimidine derivative. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds. The presence of two chloro-substituents at the C2 and C6 positions renders the ring electron-deficient, making these positions susceptible to nucleophilic attack. The isopropyl ester at the C4 position provides a handle for further chemical modification or can influence the molecule's solubility and pharmacokinetic properties.

Caption: 2D Chemical Structure of Isopropyl 2,6-dichloropyrimidine-4-carboxylate.

IdentifierValue
IUPAC Name propan-2-yl 2,6-dichloropyrimidine-4-carboxylate
Synonyms Isopropyl 2,6-dichloro-4-pyrimidinecarboxylate
Molecular Formula C₈H₈Cl₂N₂O₂
Molecular Weight 235.06 g/mol [1]
CAS Number 92638-07-8 (closely related structure)[2]

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, reaction setup, and potential formulation in drug development. The data presented below are estimated based on closely related analogs, such as the corresponding methyl and ethyl esters, due to the limited availability of experimental data for the isopropyl ester itself.

PropertyValueSource (Analogous Compound)
Physical Form White to yellow-brown solid
Melting Point 77.5 °C[3] (Ethyl 4,6-dichloropyrimidine-5-carboxylate)
Boiling Point ~285-300 °C[3] (Ethyl 4,6-dichloropyrimidine-5-carboxylate)
Solubility Soluble in organic solvents like DMSO, DMF, Dichloromethane, Ethyl Acetate.[4]General for similar heterocyclic compounds
Density ~1.42 g/cm³[3] (Ethyl 4,6-dichloropyrimidine-5-carboxylate)

Synthesis and Characterization

Synthetic Pathway Rationale

The synthesis of Isopropyl 2,6-dichloropyrimidine-4-carboxylate can be efficiently achieved through a two-step process starting from 2,6-dihydroxypyrimidine-4-carboxylic acid. The first step involves a chlorination reaction to convert the hydroxyl groups into more reactive chloro groups. This is a standard transformation for pyrimidines, often employing phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and the solvent.[5] The subsequent step is a Fischer esterification of the resulting carboxylic acid with isopropanol under acidic conditions to yield the final product. This pathway is chosen for its reliability and use of readily available starting materials.

synthesis_workflow start 2,6-Dihydroxypyrimidine- 4-carboxylic acid reagent1 1. POCl₃ 2. Heat intermediate 2,6-Dichloropyrimidine- 4-carboxylic acid reagent2 1. Isopropanol 2. H₂SO₄ (cat.) 3. Heat product Isopropyl 2,6-dichloropyrimidine- 4-carboxylate reagent1->intermediate Chlorination reagent2->product Esterification

Caption: Synthetic workflow for Isopropyl 2,6-dichloropyrimidine-4-carboxylate.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,6-Dichloropyrimidine-4-carboxylic acid

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dihydroxypyrimidine-4-carboxylic acid (1.0 eq.).

  • Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq.) to the flask in a fume hood.

  • Optionally, a catalytic amount of a tertiary amine like N,N-diisopropylethylamine can be added to facilitate the reaction.[5]

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 2,6-dichloropyrimidine-4-carboxylic acid.

Step 2: Synthesis of Isopropyl 2,6-dichloropyrimidine-4-carboxylate

  • In a round-bottom flask, suspend 2,6-dichloropyrimidine-4-carboxylic acid (1.0 eq.) in isopropanol (10-20 vol.).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq.).

  • Heat the mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base such as a saturated sodium bicarbonate solution.

  • Extract the product into an organic solvent like ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed to yield the pure Isopropyl 2,6-dichloropyrimidine-4-carboxylate.

Spectral Analysis

The structural confirmation of the synthesized compound is achieved through various spectroscopic methods. The expected data are tabulated below.

Technique Expected Observations
¹H NMR δ ~5.2 (septet, 1H, -OCH(CH₃)₂), δ ~1.4 (doublet, 6H, -OCH(CH₃)₂), δ ~7.5-7.8 (singlet, 1H, pyrimidine C5-H)
¹³C NMR δ ~162-165 (C=O), δ ~160-162 (C2/C6-Cl), δ ~145 (C4), δ ~120 (C5), δ ~70 (-OCH), δ ~22 (-CH₃)
IR (cm⁻¹) ~2980 (C-H, sp³), ~1730 (C=O, ester), ~1550 (C=N, C=C aromatic), ~800-850 (C-Cl)
Mass Spec (EI) M⁺ peak at m/z 234, with characteristic isotopic pattern for two chlorine atoms at m/z 236 (M+2) and m/z 238 (M+4) in a ~9:6:1 ratio.

Reactivity and Applications in Drug Discovery

Core Reactivity

The primary utility of Isopropyl 2,6-dichloropyrimidine-4-carboxylate in organic synthesis stems from the reactivity of the two chlorine atoms. The electron-withdrawing nature of the pyrimidine ring nitrogens and the carboxylate group activates the C2 and C6 positions for nucleophilic aromatic substitution (SₙAr) . This allows for the sequential and often regioselective displacement of the chloro groups with a wide variety of nucleophiles, including:

  • Amines (primary and secondary)

  • Thiols

  • Alcohols/Phenols

This reactivity makes the dichloropyrimidine scaffold a powerful platform for building molecular diversity.[6][7]

Applications in Medicinal Chemistry

Pyrimidine derivatives are a cornerstone of modern drug discovery, found in numerous FDA-approved drugs.[8] The Isopropyl 2,6-dichloropyrimidine-4-carboxylate serves as a key intermediate for the synthesis of:

  • Kinase Inhibitors: The pyrimidine core can mimic the adenine of ATP, making it an excellent scaffold for designing inhibitors that target the ATP-binding site of kinases. The substituted groups at the 2, 4, and 6 positions can be tailored to achieve potency and selectivity.

  • Antiviral and Anticancer Agents: The ability to introduce diverse functional groups allows for the synthesis of compounds that can interfere with various biological pathways, a crucial aspect in the development of novel therapeutics.[9]

  • Agrochemicals: Substituted pyrimidines also find applications in the development of new herbicides and fungicides.

The use of cell culture-based assays is a fundamental first step to evaluate the pharmacological activity of novel compounds derived from this scaffold.[10]

Safety and Handling

Isopropyl 2,6-dichloropyrimidine-4-carboxylate, like many chlorinated heterocyclic compounds, should be handled with care. The following safety precautions are based on data from similar molecules.[11][12][13]

CategoryInformation
GHS Hazard Statements H302: Harmful if swallowed.[13]H315: Causes skin irritation.[13]H319: Causes serious eye irritation.[13]H332: Harmful if inhaled.H335: May cause respiratory irritation.[13]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11][13]P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[14] Handle in a well-ventilated chemical fume hood.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[15]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

Isopropyl 2,6-dichloropyrimidine-4-carboxylate is a valuable and versatile intermediate in synthetic organic chemistry. Its well-defined structure, predictable reactivity through nucleophilic aromatic substitution, and straightforward synthesis make it an attractive starting material for researchers in drug discovery and materials science. The ability to readily introduce diverse functionalities onto the pyrimidine core allows for the creation of large chemical libraries for screening and the development of highly specific and potent molecules. Proper handling and adherence to safety protocols are essential when working with this compound.

References

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Fisher Scientific. (2009).
  • AFG Bioscience LLC. (2016).
  • Fisher Scientific. (2012).
  • Thermo Fisher Scientific. (2011).
  • PubChem. (n.d.). Isopropyl 2,4-dichloropyrimidine-5-carboxylate | C8H8Cl2N2O2 | CID 57593543. Retrieved February 12, 2026, from [Link]

  • Google Patents. (2024). (12)
  • Macquarie University. (n.d.). PURE Research Management System. Retrieved February 12, 2026.
  • MDPI. (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531. Retrieved February 12, 2026, from [Link]

  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Retrieved February 12, 2026, from [Link]

  • Chemchart. (n.d.). 2,6-dichloropyrimidine-4-carboxamide (98136-42-6). Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). US8334383B2 - Regioselective preparation of substituted pyrimidines.
  • PubMed. (n.d.). Synthesis and calcium channel modulating effects of isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(thienyl)-5-pyridinecarboxylates. Retrieved February 12, 2026, from [Link]

  • ChemSpider. (n.d.). Ethyl 4,6-dichloropyrimidine-5-carboxylate Properties. Retrieved February 12, 2026.
  • Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • Eurisotop. (n.d.). NMR Solvent data chart. Retrieved February 12, 2026, from [Link]

  • PMC. (n.d.). Cell cultures in drug development: Applications, challenges and limitations. Retrieved February 12, 2026, from [Link]

  • PubChemLite. (n.d.). Methyl 2,4-dichloropyrimidine-6-carboxylate (C6H4Cl2N2O2). Retrieved February 12, 2026, from [Link]

  • Chemical Society Reviews (RSC Publishing). (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2012). Synthesis and Biological Evaluation of Novel Isopropyl 2-thiazolopyrimidine-6-carboxylate Derivatives. Retrieved February 12, 2026, from [Link]

Sources

Foundational

2,6-dichloropyrimidine-4-carboxylic acid isopropyl ester synonyms

An In-depth Technical Guide to Isopropyl 2,6-dichloropyrimidine-4-carboxylate This guide provides a comprehensive technical overview of isopropyl 2,6-dichloropyrimidine-4-carboxylate, a key heterocyclic building block fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Isopropyl 2,6-dichloropyrimidine-4-carboxylate

This guide provides a comprehensive technical overview of isopropyl 2,6-dichloropyrimidine-4-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its chemical identity, synthesis, and potential applications, offering field-proven insights into its utilization.

Chemical Identity and Nomenclature

Isopropyl 2,6-dichloropyrimidine-4-carboxylate is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the ring. The nomenclature of this specific molecule can be broken down to clearly identify its structure:

  • Pyrimidine: The core six-membered aromatic ring with two nitrogen atoms.

  • 2,6-dichloro: Two chlorine atoms are substituted at the 2nd and 6th positions of the pyrimidine ring. These halogen atoms are crucial for the compound's reactivity, serving as leaving groups in nucleophilic substitution reactions.

  • 4-carboxylate: A carboxylic acid group is attached to the 4th position of the ring.

  • Isopropyl ester: The carboxylic acid is esterified with an isopropyl group.

Based on this structure, the primary and most accurate name is isopropyl 2,6-dichloropyrimidine-4-carboxylate .

Synonyms and Identifiers

Common synonyms for isopropyl 2,6-dichloropyrimidine-4-carboxylate include:

  • Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate

  • 1-methylethyl 2,6-dichloropyrimidine-4-carboxylate

It is important for researchers to use the systematic IUPAC name to avoid ambiguity with isomers such as isopropyl 2,4-dichloropyrimidine-5-carboxylate.

Physicochemical and Spectroscopic Properties

Specific experimental data for isopropyl 2,6-dichloropyrimidine-4-carboxylate is not extensively published. However, we can infer its key properties based on its parent acid and related ester analogs like the methyl ester.

PropertyInferred ValueRationale
Molecular Formula C₈H₈Cl₂N₂O₂Derived from the structure: C₅H₂Cl₂N₂O₂ (acid) + C₃H₇ (isopropyl) - H (from esterification).
Molecular Weight ~235.06 g/mol Calculated from the molecular formula. The parent acid has a molecular weight of 192.98 g/mol .[2]
Appearance Likely a white to off-white crystalline solid.Based on the appearance of the parent acid and related dichloropyrimidine compounds.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.The isopropyl ester group increases lipophilicity compared to the parent acid, enhancing solubility in organic media.
Reactivity The chlorine atoms at positions 2 and 6 are susceptible to nucleophilic aromatic substitution.This is a characteristic feature of chloropyrimidines and a cornerstone of their utility in synthesis.[3]
Spectroscopic Data ¹H NMR: Expect signals for the isopropyl methine and methyl protons, and a singlet for the pyrimidine proton.¹³C NMR: Expect signals for the pyrimidine ring carbons, the carbonyl carbon, and the isopropyl carbons.

Synthesis of Isopropyl 2,6-dichloropyrimidine-4-carboxylate

The most direct and common method for the synthesis of isopropyl 2,6-dichloropyrimidine-4-carboxylate is the esterification of its parent carboxylic acid. The Steglich esterification is a particularly mild and effective method, especially for substrates that may be sensitive to the harsh acidic conditions of a traditional Fischer esterification.[4][5]

Steglich Esterification Workflow

The reaction proceeds by activating the carboxylic acid with a carbodiimide, such as dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5][6] The activated acid then reacts with isopropanol to form the desired ester.

Steglich_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Parent_Acid 2,6-Dichloropyrimidine- 4-carboxylic Acid Activation Activation of Carboxylic Acid (O-acylisourea intermediate formation) Parent_Acid->Activation Isopropanol Isopropanol Esterification Nucleophilic Attack by Isopropanol Isopropanol->Esterification DCC DCC DCC->Activation DMAP DMAP Activation->Esterification DMAP catalysis Product_Ester Isopropyl 2,6-dichloropyrimidine- 4-carboxylate Esterification->Product_Ester Byproduct Dicyclohexylurea (DCU) Esterification->Byproduct

Caption: Workflow for the Steglich esterification of 2,6-dichloropyrimidine-4-carboxylic acid.

Detailed Experimental Protocol: Steglich Esterification

Materials:

  • 2,6-Dichloropyrimidine-4-carboxylic acid

  • Isopropanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2,6-dichloropyrimidine-4-carboxylic acid in anhydrous DCM.

  • Add 1.5 equivalents of isopropanol and 0.1 equivalents of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add a solution of 1.1 equivalents of DCC in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure isopropyl 2,6-dichloropyrimidine-4-carboxylate.

Applications in Research and Drug Development

The utility of isopropyl 2,6-dichloropyrimidine-4-carboxylate lies in the reactivity of its dichloropyrimidine core. The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups at the 2 and 6 positions. This makes it a versatile intermediate in the synthesis of more complex molecules with potential biological activity.[3][7]

The ester group can serve multiple purposes:

  • Protecting Group: It can act as a protecting group for the carboxylic acid while modifications are made to the pyrimidine ring.

  • Prodrug Moiety: In drug design, ester groups are often used as prodrugs to improve the bioavailability of a parent carboxylic acid.[8] The ester can be cleaved in vivo by esterases to release the active carboxylic acid.

  • Synthetic Handle: The ester can be hydrolyzed back to the carboxylic acid or converted to other functional groups like amides.

Hypothetical Application: Synthesis of a Kinase Inhibitor Precursor

Many kinase inhibitors feature a substituted pyrimidine scaffold. The following protocol outlines a hypothetical synthesis of a 2-amino-6-chloropyrimidine derivative, a common core in such inhibitors, using isopropyl 2,6-dichloropyrimidine-4-carboxylate as the starting material.

Nucleophilic_Substitution cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Start_Material Isopropyl 2,6-dichloropyrimidine- 4-carboxylate Substitution Regioselective Nucleophilic Aromatic Substitution (SNAr) Start_Material->Substitution Amine Primary Amine (R-NH₂) Amine->Substitution Base Non-nucleophilic Base (e.g., DIPEA) Base->Substitution Product Isopropyl 2-amino-6-chloro- pyrimidine-4-carboxylate Substitution->Product Salt DIPEA·HCl Salt Substitution->Salt

Caption: Synthetic pathway for a 2-amino-6-chloropyrimidine derivative.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

  • Isopropyl 2,6-dichloropyrimidine-4-carboxylate

  • A primary amine (e.g., aniline)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 1.0 equivalent of isopropyl 2,6-dichloropyrimidine-4-carboxylate in anhydrous DMF.

  • Add 1.1 equivalents of the primary amine and 1.5 equivalents of DIPEA to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired 2-amino-6-chloropyrimidine derivative.

Safety and Handling

While a specific safety data sheet for isopropyl 2,6-dichloropyrimidine-4-carboxylate is not available, the safety profile can be inferred from its parent acid, 2,6-dichloropyrimidine-4-carboxylic acid. The parent acid is known to cause skin and serious eye irritation.[2] Therefore, it is prudent to handle the isopropyl ester with the same level of care.

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Conclusion

Isopropyl 2,6-dichloropyrimidine-4-carboxylate is a valuable and versatile building block in synthetic organic chemistry. Its dichloropyrimidine core allows for selective functionalization through nucleophilic substitution, making it a key intermediate in the synthesis of a wide range of compounds with potential applications in the pharmaceutical and agrochemical industries. Understanding its synthesis and reactivity is crucial for researchers aiming to leverage its potential in their respective fields.

References

  • PubChem. (n.d.). 2,6-Dichloropyrimidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). International Application Published under the Patent Cooperation Treaty (PCT).
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). Regioselective preparation of substituted pyrimidines.
  • PubMed. (n.d.). Synthesis and calcium channel modulating effects of isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(thienyl)-5-pyridinecarboxylates. Retrieved from [Link]

  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4, 6-dichloropyrimidine.
  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • PubMed. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Retrieved from [Link]

Sources

Exploratory

Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate: A Technical Guide for Advanced Chemical Synthesis

Introduction: The Strategic Value of Functionalized Pyrimidines The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence is a direct result o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Functionalized Pyrimidines

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence is a direct result of its ability to engage in biologically relevant interactions, such as hydrogen bonding, and to serve as a bioisostere for other aromatic systems, often enhancing pharmacokinetic profiles. Within this vital class of heterocycles, Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate emerges as a highly versatile intermediate. The strategic placement of two reactive chlorine atoms at the C2 and C6 positions, combined with the carboxylate functionality at C4, provides a platform for sequential and regioselective chemical modifications. This guide offers an in-depth examination of this compound's chemical properties, synthesis, and critical role as a building block in the development of complex molecular architectures, intended for researchers and professionals in drug discovery and chemical development.

Core Molecular and Physicochemical Profile

The precise identity and characteristics of a synthetic intermediate are fundamental to its reliable application in multi-step syntheses. Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate is defined by a specific arrangement of atoms that dictates its reactivity and physical properties.

Chemical Identity

A summary of the key identifiers for this compound, based on its chemical structure, is presented below.

IdentifierValueSource
IUPAC Name propan-2-yl 2,6-dichloropyrimidine-4-carboxylate-
Chemical Formula C₈H₈Cl₂N₂O₂(Calculated)
Molecular Weight 235.07 g/mol (Calculated)
Canonical SMILES CC(C)OC(=O)C1=CC(=NC(=N1)Cl)Cl(Inferred)
InChI Key (Not available)-
CAS Number (Not assigned)-

Note: While a specific CAS number for this isopropyl ester has not been assigned in major databases, the closely related methyl ester (Methyl 2,6-dichloropyrimidine-4-carboxylate) is registered under CAS No. 6299-85-0.[1]

Chemical Structure

The molecular structure provides the foundational blueprint for understanding the compound's reactivity. The electron-deficient pyrimidine ring is rendered even more electrophilic by the two powerfully electron-withdrawing chlorine atoms.

Caption: Chemical structure of Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate.

Physicochemical Properties
PropertyEstimated ValueNotes
Appearance White to off-white solidBased on related compounds like 2,6-dichloropyrimidine-4-carboxamide.[2]
Melting Point Not availableThe parent acid melts at >190 °C. Esterification would lower this value.
Boiling Point >250 °CHigh due to molecular weight and polarity.
Solubility Soluble in common organic solvents (DCM, EtOAc, THF). Insoluble in water.Typical for chlorinated heterocyclic esters.

Synthesis and Reactivity: A Platform for Derivatization

The synthetic utility of this intermediate is rooted in its straightforward preparation and the predictable reactivity of its functional groups.

Synthetic Pathway

The most direct and industrially scalable route to Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate is the esterification of its corresponding carboxylic acid precursor.

Synthesis acid 2,6-Dichloropyrimidine- 4-carboxylic Acid (CAS: 16492-28-7) product Propan-2-yl 2,6-dichloropyrimidine- 4-carboxylate acid->product Esterification (e.g., SOCl₂, H⁺ cat.) alcohol Propan-2-ol alcohol->product

Caption: General synthesis pathway via esterification.

Causality Behind Experimental Choices: The synthesis begins with 2,6-dichloropyrimidine-4-carboxylic acid.[3] Standard esterification protocols, such as reaction with thionyl chloride (SOCl₂) to form the highly reactive acyl chloride intermediate, followed by quenching with propan-2-ol, are effective. Alternatively, acid-catalyzed Fischer esterification can be employed, though it may require more forcing conditions to drive the equilibrium towards the product. The choice of method depends on scale, desired purity, and available equipment.

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The key to this molecule's utility is the high reactivity of the C2 and C6 positions toward nucleophilic attack. The electron-deficient nature of the pyrimidine ring, exacerbated by the inductive effect of the chlorine atoms, makes it an excellent electrophile.

Reactivity Hierarchy: For nucleophilic aromatic substitution (SₙAr) on dichloropyrimidines, the reactivity of the halogen positions generally follows the order C4(6) > C2.[4] This established principle allows for selective, sequential displacement of the chlorine atoms. A nucleophile will preferentially attack the more electrophilic C6 (or C4) position over the C2 position. This regioselectivity is crucial for building molecular complexity in a controlled manner.

Reactivity cluster_0 Step 1: C6 Substitution (Preferential) cluster_1 Step 2: C2 Substitution start_mol Propan-2-yl 2,6-dichloropyrimidine- 4-carboxylate intermediate C6-Substituted Intermediate start_mol->intermediate + Nucleophile 1 (e.g., R-NH₂) Base (e.g., DIPEA) final_product 2,6-Disubstituted Product intermediate->final_product + Nucleophile 2 More forcing conditions (e.g., higher temp.)

Sources

Protocols & Analytical Methods

Method

The Versatile Scaffolding of Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate for the Synthesis of Novel Pyrimidine Derivatives

Introduction: The Pyrimidine Core in Modern Drug Discovery The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents. Its prevalence in pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents. Its prevalence in pharmaceuticals stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at enzymatic and receptor active sites. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate emerges as a highly valuable and versatile starting material for the synthesis of diverse pyrimidine derivatives, offering two reactive chloro-substituents for sequential and regioselective elaboration.

This technical guide provides an in-depth exploration of the synthetic utility of Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate. We will delve into key reaction protocols, discuss the underlying principles of regioselectivity, and present practical application notes for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Reactivity Profile

Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate is a di-chlorinated pyrimidine derivative featuring an isopropyl ester at the C4 position. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the inductive effect of the chlorine atoms, renders the C2 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). Generally, in dichloropyrimidines, the reactivity of the chloro-substituents follows the order C4(6) > C2 >> C5[1][2]. For 2,6-dichloropyrimidines, the two reactive centers offer opportunities for both symmetric and asymmetric derivatization. The presence of the ester group at C4 can influence the electronic properties of the ring and potentially modulate the reactivity of the C2 and C6 positions.

This guide will focus on the practical application of this reagent in several key synthetic transformations, including Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

I. Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionalities

The SNAr reaction is a fundamental tool for the derivatization of Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate, allowing for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex.

Regioselectivity in SNAr Reactions

In the case of 2,6-dichloropyrimidines, the substitution of the first chlorine atom can be achieved with high regioselectivity under controlled conditions. The choice of nucleophile, solvent, and temperature can influence which chlorine is displaced. While both the C2 and C6 positions are activated, subtle electronic and steric differences can be exploited. For many nucleophiles, the substitution occurs preferentially at one of the two equivalent chloro-positions.

Experimental Protocol: Mono-amination of Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate

This protocol details the regioselective mono-amination of Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate with a primary or secondary amine. The following is adapted from a procedure for the analogous methyl ester[3][4].

Materials:

  • Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate

  • Amine (e.g., morpholine) (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Pentane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate (1.0 equiv) in anhydrous DMF, add DIPEA (1.5 equiv).

  • To this mixture, add the desired amine (1.05 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in pentane) to afford the desired mono-aminated product.

Causality Behind Experimental Choices:

  • DIPEA: A non-nucleophilic organic base is used to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.

  • Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the starting material, while a larger excess is avoided to minimize the risk of di-substitution.

Expected Outcome:

This procedure is expected to yield the mono-substituted product, Propan-2-yl 2-chloro-6-(substituted-amino)pyrimidine-4-carboxylate, in good to excellent yields. The remaining chloro-substituent at the C2 position is now available for further functionalization.

II. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of aryl, heteroaryl, alkynyl, and amino moieties onto the pyrimidine core.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. This reaction is widely used in drug discovery to construct biaryl and heteroaryl-aryl structures.

Regioselectivity:

For dichloropyrimidines, the first Suzuki coupling generally occurs at the more reactive chloro position. In the case of 2,6-dichloropyrimidines, selective mono-arylation can be achieved by carefully controlling the reaction conditions, such as temperature and the stoichiometry of the boronic acid derivative.

Proposed Experimental Protocol: Mono-arylation of Propan-2-yl 2-chloro-6-(substituted-amino)pyrimidine-4-carboxylate

This protocol is a generalized procedure based on established methods for Suzuki couplings on dichloropyrimidines.

Materials:

  • Propan-2-yl 2-chloro-6-(substituted-amino)pyrimidine-4-carboxylate (from SNAr reaction)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the Propan-2-yl 2-chloro-6-(substituted-amino)pyrimidine-4-carboxylate (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

  • Add the solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (5 mol%) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Representative Suzuki Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidPropan-2-yl 2-phenyl-6-(substituted-amino)pyrimidine-4-carboxylate75-90% (expected)
24-Methoxyphenylboronic acidPropan-2-yl 2-(4-methoxyphenyl)-6-(substituted-amino)pyrimidine-4-carboxylate70-85% (expected)
33-Pyridylboronic acidPropan-2-yl 2-(pyridin-3-yl)-6-(substituted-amino)pyrimidine-4-carboxylate65-80% (expected)

Note: The yields are hypothetical and based on typical outcomes for similar reactions.

B. Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is invaluable for introducing linear alkynyl moieties, which can serve as handles for further transformations or as key structural elements in bioactive molecules.

Proposed Experimental Protocol: Mono-alkynylation of Propan-2-yl 2-chloro-6-(substituted-amino)pyrimidine-4-carboxylate

Materials:

  • Propan-2-yl 2-chloro-6-(substituted-amino)pyrimidine-4-carboxylate

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., anhydrous THF or DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Propan-2-yl 2-chloro-6-(substituted-amino)pyrimidine-4-carboxylate (1.0 equiv) in the chosen anhydrous solvent, add the terminal alkyne (1.2 equiv) and the amine base.

  • Degas the solution with a stream of argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst and CuI to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography.

C. Buchwald-Hartwig Amination: Efficient C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds[5]. It is a highly versatile and efficient method for coupling amines with aryl halides, often under milder conditions than traditional methods.

Experimental Protocol: Amination of Propan-2-yl 2-chloro-6-(substituted-amino)pyrimidine-4-carboxylate

This protocol is adapted from a procedure used for a similar dichloropyrimidine derivative[3].

Materials:

  • Propan-2-yl 2-chloro-6-(substituted-amino)pyrimidine-4-carboxylate

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 5 mol%)

  • Ligand (e.g., Xantphos, 10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried reaction vessel, combine the Propan-2-yl 2-chloro-6-(substituted-amino)pyrimidine-4-carboxylate (1.0 equiv), amine (1.2 equiv), base (2.0 equiv), palladium pre-catalyst, and ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualization of Synthetic Workflows

To provide a clearer understanding of the synthetic strategies discussed, the following diagrams illustrate the key reaction workflows.

G cluster_0 Sequential Functionalization Workflow A Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate B Propan-2-yl 2-chloro-6-(substituted-amino)pyrimidine-4-carboxylate A->B S_NAr (Amine) C Propan-2-yl 2-aryl-6-(substituted-amino)pyrimidine-4-carboxylate B->C Suzuki Coupling D Propan-2-yl 2-alkynyl-6-(substituted-amino)pyrimidine-4-carboxylate B->D Sonogashira Coupling E Propan-2-yl 2,6-di(substituted-amino)pyrimidine-4-carboxylate B->E Buchwald-Hartwig Amination

Caption: Sequential functionalization of the starting material.

G cluster_1 Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArCl R-Cl (Pyrimidine Derivative) ArCl->OxAdd PdII_complex [Ar-Pd(II)(Cl)L_n] OxAdd->PdII_complex Amine_assoc Amine Association & Deprotonation PdII_complex->Amine_assoc Amine R'-NH_2 Amine->Amine_assoc Base Base Base->Amine_assoc Amido_complex [Ar-Pd(II)(NHR')L_n] Amine_assoc->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Regeneration Product Ar-NHR' RedElim->Product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Safety and Handling

Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate and its derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific safety information, consult the Safety Data Sheet (SDS) for the compound and all reagents used in the described procedures. Halogenated organic compounds and palladium catalysts may be toxic and should be handled with caution. All waste should be disposed of in accordance with institutional and local regulations.

Conclusion

Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate is a valuable and versatile building block for the synthesis of a wide range of pyrimidine derivatives. Its two reactive chloro-substituents can be sequentially and regioselectively functionalized through a variety of robust and well-established synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to efficiently explore the chemical space around the pyrimidine core, accelerating the discovery and development of novel therapeutic agents.

References

  • WO2023220831A1 - Hétéroarènes, compositions pharmaceutiques les contenant et leurs procédés d'utilisation - Google Patents.

  • Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies | Journal of Medicinal Chemistry - ACS Publications.

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - ACS Publications.

  • A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity for Advanced Drug Discovery - Benchchem.

  • EP4526293A1 - Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same - Google Patents.

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - Wavefunction.

  • (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D - ResearchGate.

  • Buchwald–Hartwig amination - Wikipedia.

  • Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines - Benchchem.

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI.

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters.

  • Buchwald-Hartwig Amination - Chemistry LibreTexts.

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate.

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - ResearchGate.

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

Sources

Application

Procedure for amination of Isopropyl 2,6-dichloropyrimidine-4-carboxylate at C2 vs C6

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of Isopropyl 2,6-dichloropyrimidine-4-carboxylate . The core challenge with this scaffold is re...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of Isopropyl 2,6-dichloropyrimidine-4-carboxylate .

The core challenge with this scaffold is regioselectivity . The molecule possesses two electrophilic sites (C2-Cl and C6-Cl) that are chemically distinct due to the asymmetry introduced by the C4-isopropyl ester.

Executive Summary
  • Default Reactivity (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ):  Under standard nucleophilic aromatic substitution conditions (base, mild heat), the C6-position  is the kinetic and thermodynamic preference. The electron-withdrawing ester at C4 activates the C6 position (via vinylogous conjugation) more effectively than the C2 position.
    
  • Inverted Reactivity (Catalytic): Accessing the C2-amino product directly from this substrate generally requires Palladium-catalyzed cross-coupling (Buchwald-Hartwig) . Pd(0) oxidative addition often favors the C2-Cl bond due to the unique electronic environment between the two nitrogens, effectively inverting the

    
     selectivity.
    

Part 1: Mechanistic Analysis & Regiocontrol

1. Electronic Landscape

The pyrimidine ring is electron-deficient. The introduction of an ester at C4 further depletes electron density, activating the ring toward nucleophiles.

  • C6-Position (The

    
     Hotspot): 
    The C6 carbon is beta to the C4-ester. However, in the pyrimidine system, the nitrogen atoms mediate the conjugation. Attack at C6 generates a Meisenheimer intermediate where the negative charge is stabilized by N1  and can delocalize through the system. The C4-ester provides significant inductive ($ -I 
    
    
    
    -M $) activation to C6.
    • Result: High reactivity toward amines under basic conditions.

  • C2-Position (The "Protected" Pocket): While C2 is flanked by two electronegative nitrogens (making it very electron-deficient inductively), it lacks the direct conjugative activation path from the C4-ester that C6 enjoys. Furthermore, the lone pairs on N1 and N3 can create electrostatic repulsion for incoming nucleophiles in a pure ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     mechanism.
    
    • Result: Lower reactivity in

      
      ; requires higher temperatures or catalysis.
      
2. The "Switch" Strategy

To selectively target C2, one must bypass the electronic bias of the


 pathway. Transition metal catalysis (Pd) follows a different mechanistic rule set (Oxidative Addition -> Transmetallation -> Reductive Elimination). Palladium catalysts, particularly those with bulky ligands (e.g., NHCs or Biaryl phosphines), often preferentially undergo oxidative addition at the C2-Cl  bond, likely due to the "chelate-like" directing effect of the flanking nitrogens or specific bond-strength differences.

Part 2: Experimental Protocols

Protocol A: C6-Selective Amination (Standard )

Target: Isopropyl 6-amino-2-chloropyrimidine-4-carboxylate Mechanism: Nucleophilic Aromatic Substitution (


)
Materials
  • Substrate: Isopropyl 2,6-dichloropyrimidine-4-carboxylate (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.05 equiv)[1]

  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: THF (anhydrous) or DCM.[1] Note: Avoid DMF if possible to prevent dimethylamine impurity formation.

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with Isopropyl 2,6-dichloropyrimidine-4-carboxylate and THF (0.2 M concentration).

  • Thermal Control: Cool the solution to 0 °C using an ice bath. Crucial: Low temperature maximizes kinetic selectivity for C6 over C2.

  • Base Addition: Add DIPEA (1.2 equiv) in one portion.

  • Nucleophile Addition: Dissolve the Amine (1.05 equiv) in a minimal amount of THF. Add this solution dropwise over 15–20 minutes.

    • Why: Keeping the amine concentration low prevents bis-amination (displacement of both Cl groups).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by HPLC/LC-MS.

    • Endpoint: Consumption of SM. Appearance of major peak (C6-product).[2] Minor peak (C2-product) should be <5%.

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with brine, dry over ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc). The C6-isomer is typically less polar than the C2-isomer.

Protocol B: C2-Selective Amination (Pd-Catalyzed)

Target: Isopropyl 2-amino-6-chloropyrimidine-4-carboxylate Mechanism: Buchwald-Hartwig Cross-Coupling

Materials
  • Substrate: Isopropyl 2,6-dichloropyrimidine-4-carboxylate (1.0 equiv)

  • Nucleophile: Amine (1.1 equiv)[1]

  • Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     (5 mol%)
    
  • Ligand: Xantphos or BrettPhos (5–10 mol%) or Pd-PEPPSI-IPr (for NHC route).

  • Base:

    
     (2.0 equiv) - Weak base prevents background 
    
    
    
    at C6.
  • Solvent: 1,4-Dioxane or Toluene (degassed).[1]

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add Substrate, ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    , and Catalyst/Ligand mixture.
    
  • Solvent: Add degassed 1,4-Dioxane (0.15 M).

  • Amine Addition: Add the amine (1.1 equiv).

  • Activation: Heat the reaction to 80–100 °C .

    • Note: Thermal energy is required for the catalytic cycle but ensure the base is not strong enough to trigger the

      
       at C6 (hence Carbonate is preferred over Alkoxide/Hydride).
      
  • Monitoring: Monitor for the specific formation of the C2-isomer.

    • Differentiation: The C2-amino product often has a distinct UV shift compared to the C6-isomer due to different conjugation patterns with the ester.

  • Workup: Filter through a Celite pad to remove Pd/Salts. Concentrate and purify via silica chromatography.

Part 3: Data & Decision Framework

Regioselectivity Comparison Table
ParameterProtocol A (

)
Protocol B (Pd-Cat)
Primary Target C6-Position C2-Position
Dominant Effect Electronic (Ester activation)Oxidative Addition Preference
Temperature 0 °C

RT
80 °C

100 °C
Base Organic Amine (DIPEA/TEA)Inorganic Carbonate (

)
Selectivity Ratio Typically >10:1 (C6:C2)Variable (Substrate dependent), often >5:1 (C2:C6)
Risk Factor Bis-amination if excess amine usedBackground

at C6 if T is too high
Pathway Visualization

Regioselectivity SM Isopropyl 2,6-dichloro pyrimidine-4-carboxylate SNAr_Cond Condition A: SNAr (DIPEA, THF, 0°C) SM->SNAr_Cond Pd_Cond Condition B: Pd-Catalysis (Cs2CO3, Heat) SM->Pd_Cond C6_Int Meisenheimer Complex (Stabilized by C4-Ester) SNAr_Cond->C6_Int Kinetic Control C6_Prod MAJOR PRODUCT C6-Amino Isomer C6_Int->C6_Prod C2_Prod MAJOR PRODUCT C2-Amino Isomer C2_Int Oxidative Addition at C2-Cl Bond Pd_Cond->C2_Int Catalytic Control C2_Int->C2_Prod

Figure 1: Divergent synthesis pathways. Protocol A leverages the innate electronic bias of the ester for C6-selectivity. Protocol B utilizes Palladium catalysis to invert selectivity toward C2.[3]

Part 4: Expert Tips & Troubleshooting

  • Structure Verification (NMR):

    • Distinguishing the isomers is critical.

    • C6-Amino Product: The proton at C5 will show a specific coupling pattern or shift. In the C6-substituted product, the C5-H is adjacent to the newly installed Nitrogen.

    • C2-Amino Product: The C5-H remains adjacent to the C6-Cl . The chemical shift of C5-H in the C2-amino product is typically more downfield (deshielded) compared to the C6-amino product due to the retained ortho-chloro effect.

  • Steric Impact of Isopropyl Ester:

    • The bulky isopropyl group at C4 exerts steric pressure. While C6 is not immediately adjacent (separated by C5), the overall molecular tumble and solvation shell are affected.[1]

    • If using a bulky amine (e.g., tert-butylamine), the reaction rate at C6 may decrease, potentially increasing the ratio of C2 byproduct or unreacted material.[1] In such cases, slightly higher temperatures (RT to 40 °C) may be required for Protocol A.[1]

  • Avoiding Bis-Amination:

    • The second chlorine (at C2 in Protocol A) becomes less reactive after the first amination because the ring becomes more electron-rich (amino group is electron-donating). However, with strong heating or excess amine, the second displacement will occur.[1] Strict stoichiometry (1.05 eq) is the primary defense.

References

  • Vertex/Wuxi AppTec. (2025).[1] Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from

  • Smith, S. M., & Buchwald, S. L. (2016).[1][4] C2-Selective Amination of Pyrimidines. Organic Letters, 18(9), 2180–2183.[1] (Demonstrates Pd-catalyzed inversion of selectivity).

  • MDPI. (2022).[1] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from

  • National Institutes of Health (NIH). (2022).[1] C2-Selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Retrieved from

Sources

Method

Using Isopropyl 2,6-dichloropyrimidine-4-carboxylate as a pharmaceutical intermediate

An In-Depth Guide to the Application of Isopropyl 2,6-dichloropyrimidine-4-carboxylate as a Pharmaceutical Intermediate Authored by: A Senior Application Scientist This document provides a detailed technical guide for re...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of Isopropyl 2,6-dichloropyrimidine-4-carboxylate as a Pharmaceutical Intermediate

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of Isopropyl 2,6-dichloropyrimidine-4-carboxylate. This versatile heterocyclic compound serves as a critical building block in the synthesis of complex, high-value active pharmaceutical ingredients (APIs). We will move beyond simple procedural outlines to explore the underlying chemical principles, strategic considerations for reaction design, and robust analytical protocols to ensure the successful integration of this intermediate into your synthetic workflows.

Pharmaceutical intermediates are the chemical compounds that form the building blocks of the final API.[1] The quality and purity of these intermediates, such as Isopropyl 2,6-dichloropyrimidine-4-carboxylate, are paramount as they directly influence the efficacy, safety, and stability of the final drug product.[1][2] The pyrimidine scaffold itself is a cornerstone in medicinal chemistry, found in a multitude of FDA-approved drugs, particularly in oncology and immunology, due to its ability to mimic biological nucleobases and participate in crucial hydrogen bonding interactions with protein targets.[3][4][5]

This guide is structured to provide both foundational knowledge and actionable protocols, empowering you to leverage the unique reactivity of this intermediate to its fullest potential.

Physicochemical and Structural Properties

A thorough understanding of the intermediate's fundamental properties is the first step in designing any successful synthetic strategy. Isopropyl 2,6-dichloropyrimidine-4-carboxylate is a bespoke intermediate whose exact physical properties may vary by supplier. However, its characteristics can be reliably inferred from its structure and data on closely related analogues.

PropertyValueSource
IUPAC Name propan-2-yl 2,6-dichloropyrimidine-4-carboxylateN/A
Synonyms Isopropyl 2,6-dichloro-4-pyrimidinecarboxylateN/A
Molecular Formula C₈H₈Cl₂N₂O₂PubChem
Molecular Weight 235.06 g/mol [6]
Appearance Typically an off-white to pale yellow solid[2]
CAS Number Not broadly available; specific to manufacturers.N/A

Note: The properties are based on the specified chemical structure. Researchers should always refer to the supplier-specific Certificate of Analysis (CoA) for precise data.

The key to this intermediate's utility lies in its trifunctional nature:

  • Two Reactive Chlorine Atoms: Positioned at the C2 and C6 positions of the pyrimidine ring, these serve as excellent leaving groups for nucleophilic aromatic substitution (SₙAr) and sites for metal-catalyzed cross-coupling reactions.

  • An Isopropyl Ester Group: Located at the C4 position, this group can be hydrolyzed to the corresponding carboxylic acid for subsequent amide bond formation or other derivatizations. It also modulates the electronic properties of the pyrimidine ring.

Core Principles: Regioselectivity in Dichloropyrimidine Chemistry

The primary challenge and opportunity when working with dichloropyrimidines is controlling which chlorine atom reacts first. In 2,4-dihalopyrimidines, the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[4][7][8][9] This inherent preference is due to the electronic influence of the ring nitrogen atoms.

However, for the 2,6-dichloro isomer, the two chlorine atoms are electronically equivalent. Regioselectivity in this case will be primarily dictated by:

  • Steric Hindrance: The nature of the incoming nucleophile or coupling partner can favor one position over the other if the substrate itself has steric bulk.

  • Catalyst/Ligand Control: In modern synthetic chemistry, the choice of palladium catalyst and its associated ligand can override inherent reactivity, directing a reaction to a specific site.[7][10] This catalyst-controlled approach is invaluable for building complex molecular architectures and accessing novel chemical space.[4][8]

Application Note I: Regioselective Nucleophilic Aromatic Substitution (SₙAr)

One of the most fundamental applications of this intermediate is in the synthesis of aminopyrimidines, a core structure in numerous kinase inhibitors used in oncology.[4] This protocol details the selective mono-substitution of one chloro group with an amine.

Objective: To synthesize an Isopropyl 2-chloro-6-aminopyrimidine-4-carboxylate derivative, a precursor for further functionalization.

Causality of Experimental Design:

  • Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) or 1,4-Dioxane is chosen to dissolve the reactants without participating in the reaction.

  • Base: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is used. Its role is to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. It is sterically hindered, preventing it from competing with the amine nucleophile.

  • Temperature: The reaction is typically started at a low temperature (0 °C) and allowed to warm to room temperature. This controlled approach helps to minimize side reactions and often improves selectivity, preventing potential di-substitution.

Experimental Protocol: Mono-Amination
  • Preparation: To a dry, nitrogen-flushed round-bottom flask, add Isopropyl 2,6-dichloropyrimidine-4-carboxylate (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration). Cool the flask to 0 °C in an ice bath.

  • Addition of Amine: In a separate flask, dissolve the desired primary or secondary amine (1.0-1.1 eq.) in anhydrous THF. Add this solution dropwise to the stirred pyrimidine solution over 15-20 minutes.

  • Addition of Base: Add DIPEA (1.5 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, quench with the addition of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure mono-aminated product.

Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Isopropyl 2,6-dichloropyrimidine-4-carboxylate in anhydrous THF cool Cool to 0 °C start->cool add_amine Add Amine (1.0 eq) in THF cool->add_amine add_base Add DIPEA (1.5 eq) add_amine->add_base warm Warm to RT, Stir 12-24h add_base->warm monitor Monitor by TLC/LC-MS warm->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product Isolated Product purify->product

Caption: Workflow for selective mono-amination of the intermediate.

Application Note II: Palladium-Catalyzed Suzuki Cross-Coupling

To build molecular complexity and introduce aryl or heteroaryl moieties—common features in modern pharmaceuticals—palladium-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds.

Objective: To synthesize an Isopropyl 2-chloro-6-arylpyrimidine-4-carboxylate derivative.

Causality of Experimental Design:

  • Catalyst System: A palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂, is chosen for its efficiency and stability. The dppf ligand is crucial for facilitating the catalytic cycle steps (oxidative addition, transmetalation, reductive elimination).

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is required for the transmetalation step, activating the boronic acid partner.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-Dioxane) and water is used. The organic solvent solubilizes the pyrimidine and catalyst, while water is necessary to dissolve the inorganic base.

  • Inert Atmosphere: These reactions are highly sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, the reaction must be thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon).

Experimental Protocol: Suzuki Coupling
  • Preparation: To a microwave vial or Schlenk flask, add the mono-aminated pyrimidine from Application I (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.05-0.10 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and water (e.g., 4:1 ratio).

  • Degassing: Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor for completion by LC-MS.

  • Workup:

    • Cool the reaction to room temperature and filter through a pad of Celite® to remove the palladium catalyst.

    • Dilute the filtrate with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography to obtain the desired coupled product.

Catalytic Cycle Visualization

Suzuki_Cycle cluster_cycle Suzuki Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_A Ar-Pd(II)-Cl(L₂) OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal Ar'B(OH)₂ Base PdII_B Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Analytical Characterization

Rigorous characterization is non-negotiable to confirm the identity and purity of synthesized intermediates. A combination of spectroscopic and chromatographic methods should be employed.

Analytical MethodPurpose & Expected Observations
¹H NMR Confirms the proton environment. Expect to see signals for the isopropyl group (a doublet and a septet), aromatic protons from the newly introduced group, amine N-H protons (if present), and the pyrimidine ring proton.
¹³C NMR Confirms the carbon skeleton of the molecule.
LC-MS Provides the molecular weight of the product via the Mass-to-Charge ratio (m/z) and assesses purity by Liquid Chromatography. This is the primary tool for reaction monitoring.
HPLC Used for accurate quantification of purity (e.g., >98%) using a calibrated detector (e.g., UV-Vis).

Example Data (Hypothetical) for Isopropyl 2-((4-fluorobenzyl)amino)-6-chloropyrimidine-4-carboxylate:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.5 (br s, 1H, NH), 7.3 (m, 2H, Ar-H), 7.0 (t, 2H, Ar-H), 6.8 (s, 1H, Pyrimidine-H), 5.2 (sept, 1H, CH), 4.6 (d, 2H, CH₂), 1.4 (d, 6H, CH₃).

  • LC-MS (ESI+): Calculated for C₁₅H₁₅ClFN₃O₂ [M+H]⁺: 324.08, Found: 324.1.

Safety, Handling, and Storage

As a chlorinated heterocyclic compound, Isopropyl 2,6-dichloropyrimidine-4-carboxylate and its solvents require careful handling.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[11]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12][13]

  • Hazards: Dichloropyrimidine derivatives are generally classified as harmful if swallowed, and can cause skin and serious eye irritation.[11][14][15] Isopropyl alcohol is a flammable liquid.[12][13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, strong bases, and sources of ignition.[14][15]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[14][15]

References

  • Neufeldt, S. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS.
  • Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
  • Neufeldt, S. R. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
  • Neufeldt, S. R., et al. C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
  • YouTube. Synthesis of Pyrimidine and Its Derivatives. YouTube.[Link]

  • Neufeldt, S. R., et al. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.[Link]

  • PubMed. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. PubMed.[Link]

  • Al-Abdullah, E. S., et al. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules.[Link]

  • Google Patents. Novel process for the preparation of filgotinib and intermediates thereof.
  • Singh, H., et al. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Pharmaceutical Research.[Link]

  • Google Patents. Filgotinib synthetic method.
  • Technical Disclosure Commons. Process for the preparation of Filgotinib maleate. Technical Disclosure Commons.[Link]

  • Univar Solutions. SAFETY DATA SHEET - Isopropyl Alcohol. Univar Solutions.[Link]

  • MG Chemicals. Safety Data Sheet - Isopropyl Alcohol. MG Chemicals.[Link]

  • Blogger. Drug Intermediates Innovations In Synthesis Techniques. Blogger.[Link]

  • Google Patents. Process for preparing 6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2h)-one.
  • PubChem. Isopropyl 2,4-dichloropyrimidine-5-carboxylate. PubChem.[Link]

  • ACS Publications. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry.[Link]

  • University of Johannesburg. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content.[Link]

  • Patsnap. Preparation method of 4, 6-dichloropyrimidine. Patsnap.[Link]

  • Google Patents. Preparation method of 4, 6-dichloropyrimidine.
  • PubMed. Synthesis and calcium channel modulating effects of isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(thienyl)-5-pyridinecarboxylates. PubMed.[Link]

  • OPUS. Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. OPUS.[Link]

  • Blogger. The Critical Role of 2,4-Dichloropyrimidine in Modern Drug Synthesis. Blogger.[Link]

  • PubMed. Innovative design and potential applications of covalent strategy in drug discovery. PubMed.[Link]

  • Honovo. 6-isopropyl-2-(n-methyl-n-methylsulfonylamino)pyrimidine-5-yl-methanol (Z7). Honovo.[Link]

  • CSB/SJU. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. CSB/SJU.[Link]

  • NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes. NCBI Bookshelf.[Link]

  • MDPI. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. MDPI.[Link]

  • Fonderpharm. Pharmaceutical intermediates. Fonderpharm.[Link]

  • RSC Publishing. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in substitution reactions of Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate

Topic: Optimization of Nucleophilic Aromatic Substitution ( ) Yields Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Date: October 26, 2023 Executive Summary & Reactivity Profile Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Nucleophilic Aromatic Substitution (


) Yields
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Date:  October 26, 2023

Executive Summary & Reactivity Profile

Welcome to the Technical Support Center. You are likely working with Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate as a scaffold for kinase inhibitors or bioactive heterocycles.

This molecule presents a classic "chemoselectivity vs. regioselectivity" challenge. The pyrimidine ring is highly electron-deficient due to the three electron-withdrawing groups (two chlorines and the C4-ester).

The Core Reactivity Hierarchy:

  • C6 Position (Most Reactive): The chlorine at C6 is the primary electrophilic site. It is activated by the para-relationship to N1 and the electron-withdrawing nature of the C4-ester (despite being meta-positioned geometrically, the ester lowers the LUMO energy of the entire ring).

  • C2 Position (Less Reactive): Situated between two nitrogens, C2 is sterically more crowded and typically requires higher energy or specific catalysts to react before C6.

  • Ester Moiety (Side Reaction Risk): The isopropyl ester is sterically hindered compared to a methyl ester but remains highly susceptible to base-mediated hydrolysis (saponification) or transesterification.

Your Goal: Maximize the yield of the C6-substituted product while suppressing C2-attack, bis-substitution, and ester hydrolysis.

Troubleshooting Guide (FAQs)

Category A: Low Yield & Side Reactions

Q1: I am observing a significant amount of the carboxylic acid (COOH) byproduct. How do I prevent this? Diagnosis: You are likely experiencing base-mediated hydrolysis . This occurs when using hydroxide bases (NaOH, KOH) or even carbonate bases (


, 

) in the presence of adventitious water. Solution:
  • Switch to Organic Bases: Use non-nucleophilic organic bases like DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) . These are strong enough to sponge up the HCl generated during

    
     but lack the nucleophilicity to attack the ester carbonyl.
    
  • Anhydrous Conditions: If you must use inorganic bases (e.g., for a weaker nucleophile), ensure the solvent (DMF, THF) is anhydrous and the base is dried.

  • Avoid Aqueous Workups: If possible, filter the reaction mixture through a silica plug rather than performing an aqueous extraction at high pH.

Q2: My LCMS shows a product with a mass corresponding to a Methyl or Ethyl ester instead of the Isopropyl ester. Why? Diagnosis: This is transesterification . If you are using Methanol (MeOH) or Ethanol (EtOH) as a solvent, the alkoxide generated by the base is attacking the C4-carbonyl, displacing the isopropoxide. Solution:

  • Solvent Lock: Strictly avoid primary alcohols. Use aprotic solvents such as THF (Tetrahydrofuran) , DCM (Dichloromethane) , or DMF (Dimethylformamide) .

  • Nucleophile Solvent: If your nucleophile is an amine dissolved in methanol, swap the solvent to THF before addition.

Category B: Regioselectivity (C6 vs. C2)

Q3: I am getting a mixture of C6- and C2-substituted isomers. How do I force C6 selectivity? Diagnosis: While C6 is the kinetic product, high temperatures or "hard" nucleophiles (like alkoxides) can erode selectivity. Solution:

  • Thermodynamic Control: Perform the reaction at -78°C to 0°C . The energy barrier for C6 attack is lower than C2. Low temperature freezes out the C2 pathway.

  • Steric Control: The C2 position is flanked by two nitrogens. Bulky nucleophiles naturally prefer the more accessible C6 position.

  • Leaving Group Effects: Verify your starting material purity. If you have any 2,4-dichloropyrimidine contaminants, they will skew your isomer ratios.

Q4: I actually want the C2-substituted product, but C6 reacts first. Can I switch the selectivity? Diagnosis: Reversing the natural C6 preference is difficult with this specific scaffold because the C4-ester activates C6. Solution:

  • Block & Swap: You may need to react C6 first with a "dummy" group (like a thiomethyl) that can be removed or displaced later, then react C2.

  • Alternative Scaffold: Consider using 2-chloro-6-iodopyrimidine-4-carboxylate . The iodide at C6 is a better leaving group, allowing you to react C6 selectively at low temp, then C2 at high temp.

Experimental Protocols

Protocol A: The "Gold Standard" C6-Selective Amination

Best for: Primary/Secondary Amines, preventing hydrolysis.

  • Preparation: Dissolve Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath. (For highly reactive amines, cool to -78°C).

  • Base Addition: Add DIPEA (1.2 equiv). Note: DIPEA is preferred over TEA to minimize nucleophilic attack on the ester.

  • Nucleophile Addition: Add the Amine (1.05 equiv) dropwise over 10 minutes.

    • Why dropwise? High local concentration of amine can lead to bis-substitution (reacting at both C2 and C6).

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC/LCMS.

    • Success Marker: Disappearance of starting material; appearance of mono-substituted product.

    • Warning: If reaction is sluggish, warm to Room Temperature (RT) slowly. Do not heat above 40°C.

  • Workup: Dilute with EtOAc, wash with 0.5M Citric Acid (to remove excess amine/DIPEA), then Brine. Dry over

    
    .
    
Protocol B: Reaction with Weak Nucleophiles (Anilines/Phenols)

Best for: Less reactive nucleophiles requiring stronger activation.

  • Solvent: Use DMF or DMA (Dimethylacetamide) for higher boiling point and polarity.

  • Base: Use

    
      (1.5 equiv).
    
  • Temperature: Heat to 60°C .

    • Risk:[1] Higher risk of hydrolysis. Ensure DMF is strictly anhydrous.

  • Stoichiometry: Use a slight excess of the pyrimidine (1.1 equiv) to ensure the nucleophile is fully consumed, as the pyrimidine is easier to separate chromatographically.

Mechanistic Visualization

The following diagram illustrates the competing pathways. The Green Path is the desired C6-substitution. The Red Paths are the yield-killing side reactions.

ReactionPathways SM Propan-2-yl 2,6-dichloropyrimidine- 4-carboxylate Prod_C6 Target: C6-Substituted Product (Major Kinetic Product) SM->Prod_C6 Path A: Nuc / DIPEA / 0°C (Preferred) Prod_C2 Impurity: C2-Substituted (Thermodynamic/Steric Issue) SM->Prod_C2 Path B: High Temp / Steric Bulk Prod_Hydrolysis Byproduct: Carboxylic Acid (Hydrolysis of Ester) SM->Prod_Hydrolysis Path C: Aqueous Base / Wet Solvent Prod_Bis Byproduct: Bis-Substituted (Excess Nucleophile) SM->Prod_Bis Path D: >2.0 eq Nuc / High Temp Prod_C6->Prod_Bis Over-reaction

Figure 1: Reaction landscape for nucleophilic attack on the 2,6-dichloro-4-ester scaffold. Path A represents the optimized conditions described in Protocol A.

Data Summary: Solvent & Base Effects

VariableRecommendationMechanism / Rationale
Solvent: THF Preferred Aprotic, easy to remove, good solubility. Prevents transesterification.
Solvent: MeOH/EtOH AVOID Causes rapid transesterification (Isopropyl

Methyl/Ethyl ester).
Solvent: DMF Alternative Use for weak nucleophiles. Must be anhydrous to prevent hydrolysis.
Base: DIPEA Preferred Sterically hindered, non-nucleophilic. Sponges HCl without attacking ester.
Base: NaOH/KOH AVOID Strong nucleophile (

) rapidly hydrolyzes the ester to carboxylic acid.
Temp: 0°C Optimal Favors kinetic product (C6) over thermodynamic/steric product (C2).

References

  • Regioselectivity in Pyrimidine

    
    : 
    
    • Title: Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.[2]

    • Source: Journal of Medicinal Chemistry (2020).[2]

    • Relevance: Demonstrates the synthesis of 2-chloro-6-substituted pyrimidine-4-carboxylates using methyl 2,6-dichloropyrimidine-4-carboxyl
    • URL:[Link]

  • General Reactivity of Dichloropyrimidines

    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[3]

    • Source: Organic Letters (2006).
    • Relevance: Establishes the general reactivity order C4/C6 > C2 for pyrimidines.[3]

    • URL:[Link]

  • BenchChem Protocols

    • Title: Nucleophilic Substitution Reactions of 5,6-Dichloropyrimidine-2,4-diol (and rel
    • Source: BenchChem Application Notes.[4]

    • Relevance: Provides standard conditions for pyrimidine substitutions.

Sources

Optimization

Controlling C2 vs C6 regioselectivity in Isopropyl 2,6-dichloropyrimidine-4-carboxylate

A Researcher's Guide to Mastering C2 vs. C6 Regioselectivity Welcome to the technical support center for Isopropyl 2,6-dichloropyrimidine-4-carboxylate.

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Mastering C2 vs. C6 Regioselectivity

Welcome to the technical support center for Isopropyl 2,6-dichloropyrimidine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of nucleophilic aromatic substitution (SNAr) on this versatile synthetic intermediate. As Senior Application Scientists, we understand that controlling regioselectivity is not just a synthetic challenge, but a critical step in accelerating discovery programs. This document provides in-depth, field-proven insights to help you achieve your desired C2 or C6 substituted product with confidence.

Part 1: Fundamental Principles of Reactivity

Controlling the outcome of a reaction on Isopropyl 2,6-dichloropyrimidine-4-carboxylate hinges on understanding the inherent electronic and steric properties of the molecule. The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack.[1][2] The C2, C4, and C6 positions are particularly electrophilic.[3]

In this specific molecule, the two chlorine atoms at C2 and C6 serve as viable leaving groups for SNAr reactions. The regiochemical outcome of the substitution is a result of a delicate balance between two primary forces:

  • Electronic Effects : The two ring nitrogens exert a strong electron-withdrawing effect, making both the C2 and C6 positions highly electrophilic. When a nucleophile attacks at either position, the negative charge of the resulting intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atoms, stabilizing the transition state.[2][4]

  • Steric Effects : The isopropyl ester group at the C4 position is the single most important factor for controlling regioselectivity. Its steric bulk creates a hindered environment around the adjacent C6 position, making it less accessible to incoming nucleophiles compared to the more exposed C2 position.[5]

The interplay between these factors determines the final product ratio. By modulating the reaction conditions and the nature of the nucleophile, a researcher can exploit these competing effects to favor one isomer over the other.

Key factors influencing C2 vs. C6 regioselectivity.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during experimentation in a direct question-and-answer format.

Troubleshooting Common Issues

Question: My reaction is producing a nearly 1:1 mixture of C2 and C6 substituted products. How can I improve selectivity for the C6 isomer?

Answer: Achieving C6 selectivity requires minimizing the steric influence of the C4-ester group. This is best accomplished by using a small, unhindered nucleophile.

  • Causality: A small nucleophile (e.g., ammonia, methylamine, sodium methoxide) is less sensitive to the steric bulk of the isopropyl ester. This allows the inherent electronic activation at both sites to be the primary determinant, often leading to competitive reaction. To tip the balance, reaction temperature becomes a key parameter.

  • Recommended Actions:

    • Nucleophile Choice: Ensure your nucleophile is as sterically unencumbered as possible. For example, use ammonia instead of diethylamine.

    • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Lower temperatures increase the kinetic selectivity, favoring the pathway with the lower activation energy. The attack at the less-hindered C6 position often has a slightly lower energy barrier for small nucleophiles.

    • Solvent: Use a polar aprotic solvent like DMF or NMP, which can help solvate the nucleophile and stabilize the charged Meisenheimer intermediate.[6]

Question: I need to synthesize the C2-substituted product, but my yields are low and I'm still getting the C6 isomer. How can I favor C2 substitution?

Answer: To favor the C2 position, you must leverage the steric hindrance of the C4-ester to your advantage.

  • Causality: The C2 position is sterically more accessible than the C6 position. By using a nucleophile with significant steric bulk, you can create a scenario where the nucleophile can physically only approach the C2 carbon, effectively blocking the C6 pathway.

  • Recommended Actions:

    • Select a Bulky Nucleophile: This is the most critical factor. Use nucleophiles like tert-butylamine, diisopropylamine, or aniline derivatives with ortho substituents.

    • Increase Reaction Temperature: Sterically hindered reactions often have a higher activation energy. You may need to heat the reaction (e.g., 80-120 °C) to provide enough energy to overcome this barrier. Monitor the reaction carefully for potential decomposition.

    • Use a Non-coordinating Base: If a base is required, use a bulky, non-nucleophilic base like DBU or DIPEA to avoid competition with your primary nucleophile.

Question: My reaction with a soft nucleophile, like a thiol, is giving poor C2/C6 selectivity. Why is this and how can I control it?

Answer: Soft nucleophiles, like thiols, often exhibit different reactivity profiles compared to "harder" amines or alkoxides. While cross-coupling reactions of 2,4-dichloropyrimidines with thiols generally favor the C4 position, SNAr reactions can be less selective.[7] Recent advances have shown that catalyst control can be highly effective in these cases.

  • Causality: The regioselectivity can be sensitive to the reaction mechanism. While uncatalyzed SNAr may proceed with little selectivity, a palladium-catalyzed process can operate via a different mechanism (oxidative addition/reductive elimination) where ligand-metal interactions dictate the site of reaction.

  • Recommended Actions:

    • Explore Palladium Catalysis: Investigate C-S cross-coupling conditions. Specific palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely favor C2-selective thiolation on 2,4-dichloropyrimidines.[8] This strategy can override the inherent substrate-controlled reactivity.

    • Screen Ligands and Precatalysts: The selectivity is often extremely sensitive to the catalyst structure.[8] A screening of different Pd(II) precatalysts and bulky phosphine or NHC ligands is recommended to find the optimal system for C2 selectivity.

Frequently Asked Questions (FAQs)

Q: What is the default or "normal" regioselectivity for nucleophilic attack on a 2,6-dichloropyrimidine without a C4 substituent? A: In an unsubstituted 2,6-dichloropyrimidine, the C2 and C6 positions are electronically identical. Therefore, a reaction would typically yield a statistical mixture of products unless directed by other factors like chelation or specific solvent effects. The C4-substituent in your molecule is the key to breaking this symmetry.

Q: How does the isopropyl ester at C4 compare to other potential C4 substituents in directing the regioselectivity? A: The isopropyl group provides significant steric bulk. A smaller methyl or ethyl ester would exert less steric control, likely leading to poorer C2/C6 ratios, especially with moderately sized nucleophiles. Conversely, a much bulkier group like a tert-butyl ester would provide even stronger direction towards the C2 position. The ester's electron-withdrawing nature also contributes to the overall activation of the ring.

Q: Can I use Lewis acids to modulate the reactivity? A: Yes, Lewis acids can potentially influence the reaction. A Lewis acid could coordinate to one of the ring nitrogens, further increasing the electrophilicity of the adjacent carbons. This could potentially lower the activation energy for the reaction, but its effect on selectivity would need to be determined empirically. It might enhance reactivity but not necessarily improve the C2/C6 ratio.

Part 3: Data Summary & Experimental Protocols

Table 1: Influence of Nucleophile Structure on Regioselectivity

The following table provides representative data on how nucleophile size influences the C2/C6 product ratio in reactions with Isopropyl 2,6-dichloropyrimidine-4-carboxylate.

NucleophileStructureRelative Steric BulkTypical ConditionsPredominant IsomerApprox. C2:C6 Ratio
AmmoniaNH₃Small1.1 eq, DIPEA, DMF, 25°CC615:85
Isopropylamine(i-Pr)NH₂Medium1.1 eq, DIPEA, DMF, 80°CC260:40
Diisopropylamine(i-Pr)₂NHLarge1.1 eq, DIPEA, NMP, 100°CC2>95:5
Sodium MethoxideNaOMeSmall1.05 eq, MeOH, 0°CC610:90
Potassium tert-ButoxideK-OtBuLarge1.05 eq, THF, 65°CC2>98:2

Note: Ratios are illustrative and can vary based on precise reaction conditions and work-up procedures.

Experimental Protocols

Protocol 1: Synthesis of Isopropyl 2-(Diisopropylamino)-6-chloropyrimidine-4-carboxylate (C2-Selective)

This protocol is designed to maximize substitution at the C2 position by using a sterically demanding nucleophile.

Workflow for C2-selective substitution.

Methodology:

  • To a solution of Isopropyl 2,6-dichloropyrimidine-4-carboxylate (1.0 eq) in N-Methyl-2-pyrrolidone (NMP, ~0.5 M), add Diisopropylethylamine (DIPEA, 2.0 eq).

  • Add diisopropylamine (1.2 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 100 °C and maintain for 12-18 hours.

  • Monitor the reaction for the disappearance of starting material using TLC (e.g., 30% EtOAc/Hexanes) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of EtOAc in Hexanes to afford the desired C2-substituted product.

Protocol 2: Synthesis of Isopropyl 6-Amino-2-chloropyrimidine-4-carboxylate (C6-Selective)

This protocol favors substitution at the C6 position by using a small, unhindered nucleophile at a controlled temperature.

Methodology:

  • To a solution of Isopropyl 2,6-dichloropyrimidine-4-carboxylate (1.0 eq) in Tetrahydrofuran (THF, ~0.5 M), add Diisopropylethylamine (DIPEA, 2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Bubble ammonia gas through the solution for 15 minutes, or use a solution of ammonia in an organic solvent (e.g., 2.0 M NH₃ in IPA, 1.5 eq), adding it dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude material by flash column chromatography to isolate the desired C6-substituted product.

References

  • CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Retrieved from CCS Chemistry. [Link]

  • Spartan'20 QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from Wavefunction, Inc. [Link]

  • Van der Westhuyzen, C. W., Rousseau, A. L., & Parkinson, C. J. (2007). Effect of substituent structure on pyrimidine electrophilic substitution. Tetrahedron, 63, 5394-5405.
  • ResearchGate. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Retrieved from ResearchGate. [Link]

  • Richter, P., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-63. [Link]

  • McNally, A., et al. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from Chemistry Stack Exchange. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from Wikipedia. [Link]

  • National Institutes of Health. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from NIH. [Link]

  • ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from NIH. [Link]

  • National Institutes of Health. (n.d.). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Retrieved from NIH. [Link]

  • ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from Chemistry Steps. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from Chemistry Stack Exchange. [Link]

  • Rubin, C. M., & Schmid, C. W. (1980). Pyrimidine-specific chemical reactions useful for DNA sequencing. Nucleic Acids Research, 8(20), 4613-9. [Link]

  • MDPI. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Retrieved from MDPI. [Link]

  • YouTube. (2023). PYRIMIDINES SYNTHESIS. Retrieved from YouTube. [Link]

Sources

Troubleshooting

Preventing hydrolysis side reactions of isopropyl pyrimidine carboxylates

Topic: Preventing Hydrolysis Side Reactions Target Molecule Class: Isopropyl Pyrimidine-x-Carboxylates Urgency: High (Irreversible degradation risk) Executive Summary: The "Electron-Deficient Trap" Why is this happening?...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis Side Reactions Target Molecule Class: Isopropyl Pyrimidine-x-Carboxylates Urgency: High (Irreversible degradation risk)

Executive Summary: The "Electron-Deficient Trap"

Why is this happening? You are likely experiencing hydrolysis not because of poor technique, but because of the specific electronic nature of the pyrimidine ring.

  • Electronic Activation: Pyrimidine is a

    
    -deficient heteroaromatic ring (similar to nitrobenzene). The ring nitrogen atoms inductively withdraw electron density from the carboxylate carbonyl carbon. This makes the carbonyl highly electrophilic and hypersensitive to nucleophilic attack by water or hydroxide (
    
    
    
    ).
  • The Isopropyl False Security: While isopropyl esters provide steric hindrance (making them roughly 5–10x more stable than methyl esters), this steric protection is often overwhelmed by the electronic activation provided by the pyrimidine ring.

The Golden Rule: Treat isopropyl pyrimidine carboxylates as if they were acid chlorides , not standard esters.

Interactive Troubleshooting Modules

Module A: Reagent & Solvent Integrity (The Foundation)

Q: I used "anhydrous" solvents from a new bottle. Why did hydrolysis occur? A: Commercial "anhydrous" solvents often contain 10–50 ppm water. For pyrimidine esters, this is enough to trigger catalytic hydrolysis, especially if a base is present.

Protocol: The "Zero-Water" Standard

  • Verification: Do not trust the label. Test all reaction solvents using Karl Fischer (KF) titration .

    • Pass Criteria:

      
       water.
      
  • Drying Agent: Use 3Å Molecular Sieves (activated).[1][2] Avoid 4Å sieves for small alcohols/esters as they can sometimes trap the molecule or catalyze side reactions.

  • Activation Protocol:

    • Heat 3Å sieves to 300°C for 12 hours (or microwave in pulses if urgent, though less reliable).

    • Cool under vacuum or Argon.

    • Store solvent over sieves for 24 hours before use.

Q: Can I use hygroscopic reagents like Cs₂CO₃? A: Yes, but they are wet by default.

  • Action: Dry inorganic bases (Cs₂CO₃, K₂CO₃) in a vacuum oven at 120°C for 48 hours prior to use. Grind them rapidly in a glovebox or under a flow of

    
    .
    
Module B: Reaction Condition Optimization

Q: I am performing an ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 reaction using a base. The ester is cleaving.[3] What do I do? 
A:  This is "Saponification via Adventitious Water." If you use a hydroxide or alkoxide base, you will attack the ester.[3][4]

Troubleshooting Table: Base Selection

Base TypeRisk LevelMechanism of FailureRecommended Action
NaOH / KOH / LiOH Critical Direct saponification.STOP. Do not use.
NaOEt / NaOMe High Transesterification (scrambling) + Hydrolysis.Avoid. If necessary, use NaOiPr (matches ester) to prevent scrambling, but hydrolysis risk remains.
Cs₂CO₃ / K₂CO₃ Medium Hydrolysis via trace water activation.Dry base thoroughly. Add 3Å sieves directly to the reaction flask.
DIPEA / TEA Low Non-nucleophilic.Preferred. Use with anhydrous solvent.[5][6]

Q: Can I use Lewis Acids (e.g., for Friedel-Crafts or catalyzation)? A: Proceed with extreme caution. Lewis acids coordinate to the carbonyl oxygen, increasing electrophilicity further.

  • Fix: Run at the lowest possible temperature (start at -78°C or -40°C) and quench immediately upon completion.

Module C: Workup & Isolation (The Danger Zone)

Q: My LCMS showed product during the reaction, but it disappeared after extraction. Why? A: This is "Flash Hydrolysis." Pyrimidine esters are unstable at high pH (during basic quench) and low pH (acidic wash).

The "Safe Zone" Protocol (pH 6.0 – 7.0) Do not use saturated


 (pH ~8.5) or strong acids for quenching.

Step-by-Step Buffered Quench:

  • Preparation: Prepare a 0.5 M Phosphate Buffer (pH 6.5) .

    • Mix

      
       and 
      
      
      
      to achieve pH 6.5.
    • Keep this solution ice-cold (0°C) .

  • Quenching: Pour the reaction mixture into the stirring, cold buffer. Do not add buffer to the reaction (controls exotherm better).

  • Extraction: Extract immediately with cold EtOAc or DCM.

  • Drying: Dry organic layer over

    
     (neutral), not
    
    
    
    (basic) or
    
    
    (slightly acidic/Lewis acidic).

Visualizing the Failure Modes

Diagram 1: Mechanism of Instability

This diagram illustrates why the pyrimidine ring makes the ester so vulnerable compared to a standard phenyl ester.

HydrolysisMechanism cluster_0 Electronic Activation Pyrimidine Pyrimidine Ring (Electron Deficient) Carbonyl C=O Carbon (Highly Electrophilic) Pyrimidine->Carbonyl Inductive Withdrawal (-I) TS Tetrahedral Intermediate Carbonyl->TS Isopropyl Isopropyl Group (Steric Shield) Isopropyl->Carbonyl Steric Protection Water H2O / OH- (Nucleophile) Water->Carbonyl Attacks (Fast) Product Carboxylic Acid (Degradation) TS->Product Collapse Alcohol Isopropanol TS->Alcohol

Caption: The electron-withdrawing nature of the pyrimidine nitrogens (red arrow) overrides the steric protection of the isopropyl group, facilitating rapid nucleophilic attack.

Diagram 2: Troubleshooting Workflow

Follow this decision tree to identify the root cause of your yield loss.

Troubleshooting Start Problem: Ester Hydrolysis Detected CheckSolvent 1. Check Solvent Water (Karl Fischer) Start->CheckSolvent DecisionKF Water > 50ppm? CheckSolvent->DecisionKF FixSolvent Action: Dry Solvents (3A Sieves) Retest DecisionKF->FixSolvent Yes CheckBase 2. Check Base Used DecisionKF->CheckBase No (Solvent Dry) DecisionBase Is Base Hydroxide/Alkoxide? CheckBase->DecisionBase FixBase Action: Switch to DIPEA or Dry Cs2CO3 DecisionBase->FixBase Yes CheckWorkup 3. Check Workup pH DecisionBase->CheckWorkup No DecisionpH Quench pH > 8 or pH < 4? CheckWorkup->DecisionpH FixWorkup Action: Use Phosphate Buffer (pH 6.5, 0°C) DecisionpH->FixWorkup Yes Storage 4. Check Storage (Hygroscopic Solid?) DecisionpH->Storage No

Caption: Systematic fault isolation logic. Most failures occur at the Solvent (Step 1) or Workup (Step 3) stages.

Storage & Stability Guidelines

Even after isolation, isopropyl pyrimidine carboxylates can degrade if stored improperly due to atmospheric moisture absorption.

  • State: Solid samples are safer than oils. If your product is an oil, attempt to crystallize it or convert it to a salt (if an amine handle is present) to improve lattice stability.

  • Environment: Store under Argon/Nitrogen in a desiccator at -20°C.

  • Container: Use parafilm-sealed glass vials. Avoid plastic tubes (permeable to moisture over months).

References

  • Larsson, L. (1956). "The Alkaline Hydrolysis of Some Isopropyl Esters." Acta Chemica Scandinavica, 10, 1071–1072. (Establishes the comparative stability of isopropyl esters vs. methyl/ethyl).

  • Neuvonen, K. (1990). "Kinetics of the Hydrolysis of Some Methyl Pyrimidine-5-carboxylates." Journal of the Chemical Society, Perkin Transactions 2, 1990, 1263-1267. (Details the specific electron-withdrawing effects of the pyrimidine ring on ester stability).

  • Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 75(24), 8351–8354. (Authoritative source for 3Å sieve protocols).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on Hammett correlations and heteroaromatic electrophilicity).

Sources

Optimization

Technical Support Center: Purification of Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate Derivatives

Welcome to the technical support center for the purification of Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. By understanding the "why" behind each step, you can effectively troubleshoot and optimize your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of dichloropyrimidine derivatives.

Q1: What are the primary purification challenges with Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate and its analogs?

A1: The primary challenges often revolve around the removal of unreacted starting materials, byproducts from side reactions, and residual catalysts or reagents. Dichloropyrimidine compounds can sometimes be difficult to separate from structurally similar impurities due to their polarity.[1] The reactivity of the chlorine atoms at the C2 and C4 positions can lead to a mixture of products, further complicating purification.[1][2]

Q2: My compound appears unstable on silica gel during column chromatography, leading to streaking and poor separation. What can I do?

A2: The acidic nature of standard silica gel can cause the degradation of sensitive compounds. Before committing to a large-scale column, it is advisable to perform a 2D TLC test to assess compound stability.[3] If degradation is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[3][4] Deactivation can be achieved by pre-eluting the column with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine.[4]

Q3: I am having difficulty achieving high purity with column chromatography. What factors should I optimize?

A3: To improve separation, several factors can be optimized. Ensure your chosen solvent system provides an ideal Rf value for your target compound, typically between 0.2 and 0.4 on a TLC plate for good separation.[3] If your compound has poor solubility in the eluent, consider a dry loading technique.[4] This involves adsorbing your crude material onto a small amount of silica gel and then loading this solid onto the column.[4] Proper column packing is also crucial to prevent channeling and ensure even separation.[3]

Q4: During recrystallization, my compound "oils out" instead of forming crystals. How can I resolve this?

A4: "Oiling out" typically occurs when the compound's solubility is too high in the chosen solvent at its boiling point, or when the solution is cooled too rapidly. The goal of recrystallization is to find a solvent that dissolves the compound well at elevated temperatures but poorly at lower temperatures.[5] If a single solvent doesn't work, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. Adding the "anti-solvent" dropwise to a hot, saturated solution of the compound in the "good" solvent until turbidity appears, followed by slow cooling, can often induce crystallization.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your purification experiments.

Issue 1: Incomplete Reaction and Presence of Starting Materials
Possible Cause Recommended Solution
Insufficient reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. Ensure the reaction is allowed to proceed to completion.
Improper stoichiometry of reagents. Carefully control the stoichiometry of the reactants. For nucleophilic aromatic substitution (SNAr) reactions, a slight excess of the nucleophile is common.[6]
Deactivation of reagents or catalysts. Use fresh, high-quality reagents and ensure anhydrous conditions if the reaction is moisture-sensitive.
Issue 2: Formation of Isomeric Byproducts

The 2,6-dichloropyrimidine core has two reactive sites for nucleophilic substitution, which can lead to the formation of isomeric products. The chlorine at the C4 position is generally more reactive than the one at the C2 position.[2][6]

Possible Cause Recommended Solution
Reaction conditions favoring mixed substitution. Reaction temperature and the nature of the nucleophile and base can influence regioselectivity. Lowering the reaction temperature may improve selectivity for the more reactive C4 position.[6]
Use of non-selective reagents. Certain palladium catalysts can be used to achieve C2-selective cross-coupling reactions, inverting the typical C4-selectivity.[2]
Difficult separation of isomers. Isomers can be challenging to separate. Careful optimization of column chromatography conditions, including the use of gradient elution, may be necessary.[4] In some cases, derivatization of the mixture to alter the physical properties of the isomers can facilitate separation, followed by removal of the derivatizing group.

Part 3: Experimental Protocols

Here are detailed protocols for common purification techniques applicable to Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate derivatives.

Protocol 1: Standard Silica Gel Column Chromatography

This is a fundamental technique for purifying moderately polar organic compounds.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis A Select Solvent System via TLC (Rf 0.2-0.4) B Prepare Slurry of Silica Gel in Eluent A->B C Pack Column Uniformly B->C D Dissolve Crude Product in Minimum Solvent C->D E Load Sample onto Column D->E F Elute with Solvent System E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K K J->K Obtain Purified Product

Caption: Workflow for a standard column chromatography experiment.

Step-by-Step Methodology:

  • Solvent System Selection: Identify a suitable eluent system using Thin Layer Chromatography (TLC). A common starting point for dichloropyrimidine derivatives is a mixture of hexane and ethyl acetate.[3] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired compound.[3]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniformly packed bed without cracks or air bubbles.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If solubility is an issue, perform a dry load by adsorbing the compound onto a small amount of silica gel.[4]

  • Elution: Begin eluting with the selected solvent system. If separation is difficult, a gradient elution can be employed by gradually increasing the polarity of the eluent.[4]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization

Recrystallization is an effective method for purifying solid compounds to a high degree of purity.

Decision Tree for Recrystallization

G A Start with Crude Solid B Select Potential Solvent(s) A->B C Test Solubility: - Poorly soluble in cold - Soluble in hot B->C D Good Single Solvent Found? C->D E Perform Single Solvent Recrystallization D->E Yes F Try Two-Solvent System D->F No I Cool Slowly E->I G Dissolve in 'Good' Solvent (Hot) F->G H Add 'Bad' Solvent (Hot) until Cloudy G->H H->I J Collect Crystals by Filtration I->J K Wash with Cold Solvent J->K L Dry Crystals K->L M Pure Crystalline Product L->M

Caption: Decision-making process for selecting a recrystallization method.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5]

  • Dissolution: In a flask, add the crude solid and a small amount of the selected solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. For further crystallization, the flask can be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

By following these guidelines and understanding the principles behind each technique, researchers can effectively purify Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate derivatives and troubleshoot common issues that may arise during their experiments.

References

  • BenchChem. (2025). Technical Support Center: Purification of Pyrimidine Products.
  • BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.
  • BenchChem. (2025). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Process for the preparation of chloropyrimidines. (n.d.). Google Patents.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Taylor & Francis.
  • What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? (n.d.). FAQ.
  • Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.

Sources

Troubleshooting

Technical Guide: Solvent Optimization for SNAr on 2,6-Dichloropyrimidine-4-carboxylate

The following guide is structured as a Tier 2/3 Technical Support Document designed for medicinal chemists and process development scientists. It prioritizes mechanistic understanding, "green" process optimization, and t...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 2/3 Technical Support Document designed for medicinal chemists and process development scientists. It prioritizes mechanistic understanding, "green" process optimization, and troubleshooting of specific failure modes associated with the 2,6-dichloropyrimidine-4-carboxylate scaffold.

Executive Summary & Scaffold Analysis

The 2,6-dichloropyrimidine-4-carboxylate scaffold presents a classic yet deceptive challenge in Nucleophilic Aromatic Substitution (SNAr). Unlike symmetric pyrimidines, the presence of the C4-ester creates an electronic bias that must be expertly managed to control regioselectivity (C6 vs. C2 attack) and prevent bis-substitution .

The Core Challenge: Regioselectivity

While the C2 position appears highly activated (flanked by two nitrogens), empirical data and Frontier Molecular Orbital (FMO) theory confirm that the C6 position (equivalent to C4 in 2,4-dichloropyrimidine) is kinetically favored for nucleophilic attack.

  • C6 Position (Kinetic Product): Activated by ortho-N1 and para-N3. The transition state is stabilized by the ability of the para-nitrogen to accept negative charge.

  • C2 Position (Thermodynamic/Slow Product): Activated by two ortho-nitrogens but suffers from steric shielding and a higher activation energy barrier for the Meisenheimer complex formation compared to the para-like C6 position.

  • C4-Carboxylate Effect: As an Electron Withdrawing Group (EWG), it further activates the ring but renders the ester moiety susceptible to hydrolysis—a critical failure mode in aqueous or alcoholic solvents.

Decision Matrix: Solvent Selection

Do not default to DMF/DMSO. While effective, they often lead to "over-reaction" (bis-substitution) and difficult workups. Use this matrix to select the optimal solvent based on your nucleophile and scale.

Solvent ClassRecommended SolventsSuitabilityKinetic ProfileWorkup/Green Score
Class A (Preferred) THF , 2-MeTHF Primary/Secondary AminesControlled. Allows low-temp (-10°C) to freeze reaction at mono-sub.High. Easy evaporation; 2-MeTHF is renewable.
Class B (Alternative) Acetonitrile (MeCN) Weak Nucleophiles (Anilines)Moderate-Fast. Good dipole moment stabilizes the transition state.Medium. Water-miscible; requires extraction.
Class C (Specific) Isopropyl Alcohol (IPA) Non-basic NucleophilesSlow. H-bonding retards nucleophile reactivity (good for selectivity).High. Product often precipitates directly.
Class D (Avoid) DMF, DMSO, NMP Only for unreactive aminesUncontrolled. High polarity accelerates bis-substitution.Low. High boiling point; difficult to remove trace amounts.
🧪 Green Chemistry Spotlight: 2-MeTHF

Why switch? 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources (corn cobs/bagasse). Unlike THF, it is immiscible with water, allowing for a simplified workup:

  • Run Reaction.[1][2][3]

  • Quench with water/brine.

  • Direct Phase Cut (No extraction solvent needed).

  • Concentrate organic layer.

Experimental Workflow & Protocols

Diagram 1: Regioselectivity & Reaction Pathway

The following logic flow illustrates the kinetic competition and how temperature/solvent choice dictates the product ratio.

SNAr_Pathway Start 2,6-Dichloro-4-Ester (Substrate) TS_C6 TS: C6 Attack (Kinetically Favored) Start->TS_C6  Low Temp  Polar Aprotic TS_C2 TS: C2 Attack (Slower/Steric) Start->TS_C2  High Temp  Steric Bulk Nu Nucleophile (H-Nu) Nu->Start Mono_C6 Product A: C6-Substituted (Major Product) TS_C6->Mono_C6 Mono_C2 Product B: C2-Substituted (Minor Product) TS_C2->Mono_C2 Bis Bis-Substituted Product (Over-reaction) Mono_C6->Bis  Excess Nu  >20°C Mono_C2->Bis  Excess Nu

Caption: Kinetic pathway showing the dominance of C6-substitution under controlled conditions (Blue path) versus the risk of bis-substitution (Red path).

Standard Operating Procedure (SOP): C6-Selective Mono-Substitution

Objective: Synthesize the C6-amino derivative with >95:5 regioselectivity.

Reagents:

  • Substrate: Methyl 2,6-dichloropyrimidine-4-carboxylate (1.0 equiv)

  • Nucleophile: Amine (0.95 - 1.0 equiv) — Strict stoichiometry is critical.

  • Base: DIPEA (1.1 equiv) or K2CO3 (1.5 equiv, milled)

  • Solvent: THF or 2-MeTHF (0.2 M concentration)

Protocol:

  • Dissolution: Charge substrate into the reactor with THF. Cool to -10°C (ice/acetone bath).

  • Base Addition: Add DIPEA. (If using K2CO3, ensure vigorous stirring).

  • Controlled Addition: Dissolve the amine in minimal THF. Add this solution dropwise over 30–60 minutes.

    • Why? Keeps the instantaneous concentration of nucleophile low relative to the substrate, suppressing the rate of the second substitution (Bis-product formation).

  • Monitoring: Stir at -10°C for 2 hours. Monitor by HPLC/UPLC.

    • Endpoint: Stop when Substrate < 2%. Do not chase 100% conversion if Bis-product starts forming (>5%).

  • Workup:

    • THF/2-MeTHF: Add water. Extract with EtOAc (or phase cut if 2-MeTHF). Wash with brine. Dry over MgSO4.

    • Purification: Usually requires flash chromatography (Hex/EtOAc) to remove trace bis-product.

Troubleshooting Center (FAQs)

Issue 1: "I am seeing significant hydrolysis of the ester (carboxylic acid formation)."

Cause: Presence of water + Base + Nucleophilic attack on the ester carbonyl. Diagnostic: LCMS shows Mass = [M-14] (Methyl to Acid) or broad peak tailing. Solution:

  • Switch Solvent: Move from "Wet" DMF/DMSO to Anhydrous THF or Acetonitrile .

  • Change Base: Switch from Hydroxide/Carbonate bases to non-nucleophilic organic bases like DIPEA or 2,6-Lutidine .

  • Temperature: Ensure the reaction remains below 0°C. Ester hydrolysis is temperature-dependent.

Issue 2: "The reaction yields a 60:40 mixture of C6 and C2 isomers."

Cause: The nucleophile is likely sterically bulky or the solvent is too non-polar. Mechanistic Insight: Non-polar solvents (Toluene, DCM) do not stabilize the charge-separated transition state of the C6-attack as effectively as polar solvents, reducing the kinetic advantage of C6 over C2. Solution:

  • Increase Polarity: Switch to Acetonitrile or DMF (at -20°C).

  • Add Additive: Use a Lewis Acid (e.g., ZnCl2) which can coordinate to N1/N3, altering the electrophilicity profile (Advanced method).

  • Sterics: If the amine is tertiary or very bulky, C2 attack might be intrinsically favored (See Reference 4).

Issue 3: "I cannot separate the Bis-substituted byproduct from my product."

Cause: Over-reaction due to excess amine or high temperature. Solution:

  • Reverse Addition: Add the amine to the substrate (as per SOP), never the substrate to the amine.

  • Stoichiometry: Use 0.90 equivalents of amine. Sacrifice 10% yield of the cheap chloride starting material to ensure the expensive amine is fully consumed and bis-formation is statistically impossible.

References & Grounding

  • Regioselectivity in Pyrimidines:

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (QM Magic Class | Chapter 29).

    • Source: WuXi AppTec.

    • URL:[Link]

  • Green Solvent Alternatives (2-MeTHF):

    • Title: SNAr Solvents and Reagents - Green Criteria.

    • Source: ACS Green Chemistry Institute.

    • URL:[Link]

  • General Reactivity of 2,4-Dichloropyrimidines (Analogous Scaffold):

    • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.[1][4][5]

    • Source: NIH / PMC.

    • URL:[Link]

  • C2-Selectivity with Tertiary Amines:

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.

    • Source: ResearchGate.[6]

    • URL:[Link]

Sources

Optimization

Overcoming steric hindrance in reactions of isopropyl ester pyrimidines

Technical Support Center: Pyrimidine Chemistry Division Topic: Overcoming Steric Hindrance in Reactions of Isopropyl Ester Pyrimidines Ticket ID: PYR-ISO-ESTER-001 Welcome to the Technical Support Center User Status: Ver...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Chemistry Division Topic: Overcoming Steric Hindrance in Reactions of Isopropyl Ester Pyrimidines Ticket ID: PYR-ISO-ESTER-001

Welcome to the Technical Support Center

User Status: Verified Researcher Subject: Reaction Stalling/Failure due to Isopropyl Ester Steric Bulk Support Agent: Senior Application Scientist, Dr. A. Vance

Executive Summary: You are likely encountering difficulties because the isopropyl ester group (


) on the pyrimidine ring acts as a significant steric blockade. Unlike methyl or ethyl esters, the isopropyl group has a large conformational sweep that shields the carbonyl carbon from nucleophilic attack (hydrolysis issues) and blocks the approach of nucleophiles to adjacent ring positions (SNAr failure).

This guide provides three targeted modules to resolve these specific bottlenecks.

Module 1: Hydrolysis & Saponification Troubleshooting

User Query: "I cannot hydrolyze the isopropyl ester to the carboxylic acid. Standard LiOH/THF or NaOH/MeOH conditions result in >90% starting material recovery even after 24 hours."

Diagnosis: The Tetrahedral Barrier

The rate-determining step in ester hydrolysis is the formation of the tetrahedral intermediate. The bulky isopropyl group prevents the hydroxide ion from accessing the carbonyl carbon, especially if the pyrimidine ring has other substituents (ortho-effect).

Protocol A: The "Specific Cation" Method (LiOH Optimization)

Do not use Sodium (


) or Potassium (

). You must use Lithium (

).
  • Why: Lithium has a smaller ionic radius and higher charge density. It acts as a Lewis acid, coordinating with the carbonyl oxygen and the solvent (THF), effectively "pulling" the hydroxide into the sterically crowded active site [1].

  • Recipe:

    • Dissolve substrate in THF (not MeOH).

    • Add LiOH (4.0 equiv) dissolved in minimum water.

    • Heat to 60°C .

    • Critical Step: If conversion is <50% at 4 hours, add 10% v/v Methanol to break potential aggregates, but keep THF as the primary solvent.

Protocol B: The "Nuclear Option" (TMSI Cleavage)

If basic hydrolysis fails, switch mechanisms. Instead of attacking the carbonyl (blocked), attack the alkyl group (exposed) using Trimethylsilyl Iodide (TMSI). This cleaves the alkyl-oxygen bond via an SN2 mechanism, which is less sensitive to the steric environment of the carbonyl [2].

  • Mechanism:

    
    
    
  • Step-by-Step Protocol:

    • Dry Conditions: Flame-dry your flask. This reagent is moisture-sensitive.

    • Solvent: Dissolve pyrimidine ester in anhydrous Acetonitrile (MeCN) or DCM .

    • Reagent Generation (In-situ): Add NaI (sodium iodide, 2.0 equiv) followed by TMSCl (trimethylsilyl chloride, 2.0 equiv) . This generates TMSI in solution, which is cheaper and easier to handle than neat TMSI.

    • Execution: Stir at reflux (MeCN) or RT (DCM) for 2–6 hours.

    • Quench: Cool to 0°C, quench with aqueous sodium thiosulfate (to remove iodine color) and extract.

Module 2: Nucleophilic Aromatic Substitution (SNAr)

User Query: "I am trying to displace a chloride adjacent to the isopropyl ester (e.g., at C4 position), but the nucleophile won't react."

Diagnosis: The Buttressing Effect

The isopropyl ester exerts a "buttressing effect," physically crowding the adjacent carbon. The incoming nucleophile (amine/alkoxide) cannot approach the C-Cl bond at the required Bürgi-Dunitz angle (107°).

Troubleshooting Logic
VariableStandard ConditionRequired Condition for Hindered Substrates
Nucleophile Amine (neutral)Anion (Deprotonated) . Use NaH or KHMDS to generate the anion before addition. A charged nucleophile is smaller (solvation shell) and more reactive.
Solvent EtOH / DMFNMP (N-Methyl-2-pyrrolidone) or DMSO . These are polar aprotic and strip the cation away from your nucleophile, making it "naked" and hyper-reactive [3].
Temperature 80°C120°C - 140°C . You must overcome the steric activation energy barrier.
Leaving Group ChlorideFluoride or Sulfone . If possible, synthesize the fluoro-pyrimidine. Fluorine is smaller (less steric clash) and more electronegative (faster SNAr).
Visual Workflow: SNAr Decision Tree

SNAr_Troubleshooting Start Start: S_NAr Failure CheckLG Check Leaving Group (LG) Start->CheckLG IsFluoro Is LG Fluorine? CheckLG->IsFluoro SwitchLG Switch Cl -> F (Use KF/18-crown-6) IsFluoro->SwitchLG No CheckNuc Check Nucleophile State IsFluoro->CheckNuc Yes SwitchLG->CheckNuc Deprotonate Pre-deprotonate with NaH/THF CheckNuc->Deprotonate Neutral Amine Solvent Switch Solvent to NMP/DMSO CheckNuc->Solvent Already Anionic Deprotonate->Solvent

Figure 1: Decision matrix for optimizing SNAr reactions on sterically crowded pyrimidine cores.

Module 3: Transition Metal Catalysis (Buchwald-Hartwig)

User Query: "SNAr failed. I am trying Palladium-catalyzed amination, but the catalyst dies."

Diagnosis: Oxidative Addition Failure

Standard ligands (PPh3, dppf) are too small to force the active Pd(0) species into the crowded C-Cl bond next to the isopropyl ester. Alternatively, they form stable bis-ligated complexes that are catalytically inactive.

The Solution: Bulky, Electron-Rich Ligands

You require ligands that are sterically demanding enough to enforce a mono-ligated Pd(0) species (12-electron complex), which is highly active for oxidative addition [4].

Recommended Catalytic System:

  • Pre-catalyst: Pd_2(dba)_3 or Pd(OAc)_2 .

  • Ligand (The Key):

    • BrettPhos or tBuBrettPhos : The gold standard for hindered substrates. The large adamantyl/t-butyl groups create a pocket that facilitates coupling even with ortho-substitution.

    • RuPhos : Excellent if you are using secondary amines.

  • Base: Cs_2CO_3 (Cesium Carbonate).[1] The "Cesium Effect" aids in solubility and deprotonation in non-polar solvents like Dioxane or Toluene.

Experimental Setup:

  • Solvent: 1,4-Dioxane (anhydrous).

  • Temp: 100°C.

  • Inert Atmosphere: Strictly Argon/Nitrogen. Oxygen kills these electron-rich phosphines immediately.

Summary of Chemical Logic

The following diagram illustrates the mechanistic pathways available when the direct route is blocked by the isopropyl group.

Reaction_Pathways Substrate Isopropyl Ester Pyrimidine DirectHydrolysis Direct Hydrolysis (OH- attack) Substrate->DirectHydrolysis Blocked by Sterics TMSICleavage TMSI Cleavage (S_N2 on Alkyl) Substrate->TMSICleavage Successful (Remote Attack) SNAr S_NAr Attack (Nucleophile) Substrate->SNAr Blocked by Buttressing PdCat Pd-Catalysis (BrettPhos Ligand) Substrate->PdCat Successful (Oxidative Addn)

Figure 2: Strategic pivot points. Red pathways indicate high failure rates; Green pathways indicate recommended alternatives.

References

  • Lithium Hydroxide Mechanism

    • Title: Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran.[2][3]

    • Source: Chem. Pharm.[2] Bull. 69(6) 581–584 (2021).[2][3]

    • URL:[Link][2]

  • TMSI Cleavage Protocol

    • Title: Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide.[4]

    • Source: Jung, M. E., & Lyster, M. A. J. Org. Chem., 42(23), 3761–3764 (1977).
    • URL:[Link]

  • SNAr Solvent Effects

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Palladium Catalysis on Hindered Substrates

    • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][5][6]

    • Source: Chemical Reviews 2011 111 (3), 1581-1698.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the C13 NMR Chemical Shifts of Isopropyl 2,6-dichloropyrimidine-4-carboxylate

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Isopropyl 2,6-dichloropyrimidine-4-carboxylate, a substituted pyrimidine,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Isopropyl 2,6-dichloropyrimidine-4-carboxylate, a substituted pyrimidine, represents a class of molecules with significant potential in medicinal chemistry due to the versatile reactivity of the pyrimidine core. This guide provides an in-depth analysis of the C13 NMR chemical shifts for this compound, offering a comparative perspective against structurally related analogs and predicted spectral data. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary insights for unambiguous characterization of this and similar molecular scaffolds.

The Foundational Role of C13 NMR in Structural Verification

Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy is an indispensable tool for determining the carbon framework of organic molecules.[1] Unlike proton NMR, which provides information about the hydrogen atoms, C13 NMR directly probes the carbon skeleton, revealing the number of non-equivalent carbon atoms and their electronic environments.[1] The chemical shift of each carbon atom is highly sensitive to its local chemical environment, including the effects of neighboring atoms and functional groups.[2][3][4] This sensitivity makes C13 NMR a powerful technique for confirming molecular structures, identifying isomers, and studying electronic effects within a molecule.

Predicted C13 NMR Chemical Shifts for Isopropyl 2,6-dichloropyrimidine-4-carboxylate

In the absence of publicly available experimental spectra for Isopropyl 2,6-dichloropyrimidine-4-carboxylate, we turn to predictive algorithms. Modern computational methods, including Density Functional Theory (DFT) and machine learning models like message passing neural networks (MPNNs), can provide highly accurate estimations of C13 NMR chemical shifts.[5][6][7] These predictions serve as a valuable benchmark for experimental work and aid in the preliminary assignment of resonances.

Below is a table of predicted C13 NMR chemical shifts for Isopropyl 2,6-dichloropyrimidine-4-carboxylate, generated using a combination of established prediction software. For clarity, the carbon atoms of the molecule are numbered as illustrated in the diagram below.

Diagram of Isopropyl 2,6-dichloropyrimidine-4-carboxylate Structure and Carbon Numbering

Caption: Structure and numbering of carbon atoms in Isopropyl 2,6-dichloropyrimidine-4-carboxylate.

Table 1: Predicted C13 NMR Chemical Shifts for Isopropyl 2,6-dichloropyrimidine-4-carboxylate

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Chemical Shift
C2162.5Attached to two electronegative nitrogen atoms and a chlorine atom, leading to a significant downfield shift.
C4160.0Bonded to a nitrogen, a chlorine, and the electron-withdrawing carboxylate group, resulting in a downfield shift.
C5118.0The only CH group on the ring, expected to be the most upfield of the ring carbons.
C6163.0Similar to C2, attached to two electronegative nitrogen atoms and a chlorine atom, causing a strong downfield shift.
C7 (C=O)164.0Carbonyl carbon of the ester, characteristically found in this downfield region.[2]
C8 (CH)70.0Methine carbon of the isopropyl group attached to the ester oxygen, shifted downfield by the oxygen.
C9 (CH3)21.5Methyl carbons of the isopropyl group, appearing in the typical upfield aliphatic region.[2]

Comparative Analysis with Structurally Related Compounds

To build confidence in the predicted values and to understand the influence of the substituents, it is instructive to compare the chemical shifts with those of known, structurally similar compounds. The following table presents experimental C13 NMR data for pyrimidine and 4,6-dichloropyrimidine.

Table 2: Comparison of C13 NMR Chemical Shifts (ppm) with Related Pyrimidine Derivatives

Carbon AtomPyrimidine[8]4,6-Dichloropyrimidine[9]Predicted Isopropyl 2,6-dichloropyrimidine-4-carboxylate
C2157.4159.0162.5
C4159.9161.5160.0
C5121.7118.2118.0
C6159.9161.5163.0

Analysis of Comparative Data:

  • Effect of Chlorine Substitution: Comparing pyrimidine to 4,6-dichloropyrimidine, the chlorine atoms at positions 4 and 6 cause a downfield shift of the C4 and C6 carbons. This is due to the inductive electron-withdrawing effect of the chlorine atoms. Interestingly, the C2 and C5 carbons experience a slight upfield shift, which may be attributed to changes in the overall electron density distribution within the aromatic ring.

  • Effect of the Isopropyl Carboxylate Group: In our target molecule, the presence of the isopropyl carboxylate group at the C4 position is predicted to have a nuanced effect. While the C4 chemical shift is not drastically different from 4,6-dichloropyrimidine, the electronic influence of the ester group is expected. The most significant predicted shifts are for C2 and C6, which are further downfield. This can be rationalized by the combined electron-withdrawing effects of the two chlorine atoms and the carboxylate group, which delocalize positive charge onto these positions.

  • C5 Position: The C5 carbon remains the most upfield of the ring carbons across all three compounds, consistent with it being the only carbon bearing a hydrogen atom and being less influenced by the electronegative substituents.

Experimental Protocol for C13 NMR Data Acquisition

To validate the predicted data and obtain an experimental spectrum for Isopropyl 2,6-dichloropyrimidine-4-carboxylate, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Workflow for C13 NMR Data Acquisition and Analysis

workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing and Analysis sample_weigh Weigh 20-50 mg of sample solvent_select Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) sample_weigh->solvent_select transfer Transfer to a 5 mm NMR tube solvent_select->transfer instrument_setup Tune and shim the NMR spectrometer transfer->instrument_setup acq_params Set acquisition parameters (e.g., pulse program, number of scans) instrument_setup->acq_params run_exp Acquire 1D C13 NMR spectrum acq_params->run_exp processing Apply Fourier transform, phase correction, and baseline correction run_exp->processing referencing Reference the spectrum to the solvent peak or TMS processing->referencing peak_picking Identify and list all carbon signals referencing->peak_picking assignment Assign peaks to specific carbon atoms using predictive data and 2D NMR (HSQC, HMBC) if necessary peak_picking->assignment

Caption: A streamlined workflow for acquiring and analyzing C13 NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of Isopropyl 2,6-dichloropyrimidine-4-carboxylate.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3). The choice of solvent is critical as it can influence chemical shifts.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the 13C probe to the correct frequency.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Use a standard 1D C13 pulse program with proton decoupling (e.g., zgpg30).

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).[1]

    • The number of scans should be sufficient to achieve a good signal-to-noise ratio, typically ranging from 128 to 1024 scans, depending on the sample concentration.

    • Set the relaxation delay (d1) to at least 2 seconds to allow for adequate relaxation of the carbon nuclei.

  • Data Processing:

    • Apply an exponential multiplication function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the time-domain data into the frequency domain.

    • Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

Conclusion

This guide provides a comprehensive overview of the expected C13 NMR chemical shifts for Isopropyl 2,6-dichloropyrimidine-4-carboxylate based on predictive methods and comparison with structurally related compounds. The provided experimental protocol offers a robust framework for obtaining high-quality experimental data to validate these predictions. By combining theoretical predictions with rigorous experimental verification, researchers can confidently elucidate the structure of this and other novel pyrimidine derivatives, accelerating the pace of scientific discovery.

References

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 729-735.
  • Williamson, D., Ponte, S., & Kemsley, E. K. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Journal of Magnetic Resonance, 368, 107795.
  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂.
  • University of St Andrews. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).
  • Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20286.
  • Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. (n.d.). Retrieved from [Link]

  • 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10 - ResearchGate. (n.d.). Retrieved from [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Al-Issa, F. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4935.
  • Experimental and predicted NMR chemical shifts (ppm) | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • 13 C NMR experimental and calculated C4 chemical shifts (d in ppm) for... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC. (n.d.). Retrieved from [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

Sources

Comparative

Comparative Crystallographic Analysis: 2,6-Dichloropyrimidine-4-Carboxylic Acid Derivatives

Structural Insights for Agrochemical and Pharmaceutical Design Executive Summary & Strategic Context In the development of herbicides (e.g., Aminopyralid analogs) and antiviral pharmacophores, the 2,6-dichloropyrimidine-...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Insights for Agrochemical and Pharmaceutical Design

Executive Summary & Strategic Context

In the development of herbicides (e.g., Aminopyralid analogs) and antiviral pharmacophores, the 2,6-dichloropyrimidine-4-carboxylic acid (DCPCA) scaffold is a critical intermediate. However, process chemists often encounter significant variations in solubility and handling properties between the free acid and its ester derivatives.

This guide objectively compares the solid-state performance of DCPCA against its methyl ester derivative, Methyl 2,6-dichloropyrimidine-4-carboxylate (MDCPC) . By analyzing the transition from strong hydrogen-bonded networks in the acid to weak halogen-mediated packing in the ester, we provide the rationale for their distinct physical behaviors.

Key Finding: The conversion of the carboxylic acid to the methyl ester disrupts the robust


 carboxylic dimer synthon, resulting in a melting point depression of >150°C and a shift from high-polarity lattice stability to lipophilic, low-energy packing.

Comparative Data Analysis

The following table synthesizes experimental physicochemical data with crystallographic descriptors. Note the inverse relationship between molecular weight and melting point, driven entirely by lattice energy (packing efficiency and intermolecular force strength).

Table 1: Physicochemical & Structural Profile
Feature2,6-Dichloropyrimidine-4-carboxylic acid (DCPCA)Methyl 2,6-dichloropyrimidine-4-carboxylate (MDCPC)
CAS Registry 16492-28-76299-85-0
Molecular Weight 192.99 g/mol 207.01 g/mol
Melting Point >200 °C (Dec.)*53 – 59 °C
Primary Synthon Homomeric Carboxylic Dimer (

)
Weak

-Stacking / Halogen Bonds
Lattice Dominance Strong H-Bonding (O-H...O)Van der Waals + Cl...Cl / Cl...N
Solubility Profile High in aqueous base (salt formation); Low in non-polar organics.High in DCM, EtOAc, Toluene; Low in water.
Crystal Habit Typically needles or prisms (solvent dependent)Blocky or plate-like crystals

*Note: Melting point for the acid is inferred from the structural analog 2,6-dichloropyridine-4-carboxylic acid (209–212 °C) due to the thermal instability of the pyrimidine ring prior to melting.

Structural Mechanics: The "Why" Behind the Data

To optimize purification and formulation, one must understand the supramolecular assembly.

The Acid: Robust Dimerization

In DCPCA , the carboxylic acid moiety acts as a "supramolecular hook." Two molecules face each other to form a centrosymmetric dimer via two O-H...O hydrogen bonds.

  • Energetics: This interaction is worth ~60 kJ/mol.

  • Consequence: The lattice is "locked," requiring significant thermal energy to break, hence the high melting point and poor solubility in non-polar solvents.

The Ester: The "Slip-Plane" Effect

In MDCPC , the proton donor (OH) is capped with a methyl group.

  • Loss of Anchor: The strong dimer cannot form.

  • Halogen Bonding: The lattice relies on weaker Cl...N and Cl...Cl interactions (Type I and Type II halogen bonds) and

    
    -
    
    
    
    stacking of the electron-deficient pyrimidine rings.
  • Consequence: These forces are weak (<10 kJ/mol) and non-directional. The molecules can "slip" past each other easily, resulting in a low melting point (53–59 °C) and high solubility in organic media.

Experimental Protocols

Protocol A: Polymorph Screening & Single Crystal Growth

Objective: To obtain X-ray quality crystals for unit cell determination.

Reagents:

  • Compound of interest (DCPCA or MDCPC)

  • Solvents: Methanol (polar), Dichloromethane (DCM, non-polar), Acetonitrile.

Workflow:

  • Saturation: Prepare a saturated solution of 50 mg compound in the minimum volume of solvent at 40°C.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a clean 4 mL vial to remove dust nuclei.
    
  • Nucleation Method (Choose based on solubility):

    • Slow Evaporation: Cover vial with parafilm, poke 3-5 pinholes, and leave in a vibration-free dark area (20°C).

    • Vapor Diffusion (For Acid): Place the vial (uncapped) inside a larger jar containing a precipitant (e.g., Hexane for DCM solution). Seal the outer jar.

  • Harvesting: Examine under polarized light microscopy after 48-72 hours. Birefringence indicates crystallinity.

Protocol B: Structural Validation (XRD)

Objective: Confirm phase purity.

  • Mounting: Select a crystal with dimensions ~0.2 x 0.2 x 0.2 mm. Mount on a Kapton loop using Paratone oil.

  • Collection: Collect data at 100 K (cryo-cooling prevents thermal motion disorder of the Cl atoms).

  • Refinement: Solve structure using Direct Methods (SHELXT). Look specifically for disorder in the ester methyl group or rotational disorder in the carboxylic acid.

Visualizations of Signaling & Workflows

Diagram 1: Crystallization & Analysis Workflow

This diagram outlines the decision tree for processing these derivatives from synthesis to structural data.

CrystallizationWorkflow Start Crude Synthesis Product Solubility Solubility Check Start->Solubility Acid Acid Derivative (High Polarity) Solubility->Acid Insoluble in DCM Ester Ester Derivative (Low Polarity) Solubility->Ester Soluble in DCM PolarSolvent Polar Solvent (MeOH/H2O) Acid->PolarSolvent Dimers Forms H-Bond Dimers PolarSolvent->Dimers XRD Single Crystal XRD (100 K) Dimers->XRD NonPolarSolvent Non-Polar Solvent (DCM/Hexane) Ester->NonPolarSolvent Stacking Forms Pi-Stacks/ Halogen Bonds NonPolarSolvent->Stacking Stacking->XRD Data Lattice Parameters & Packing Efficiency XRD->Data

Caption: Workflow distinguishing processing paths for Acid vs. Ester derivatives based on polarity.

Diagram 2: Supramolecular Synthon Hierarchy

This visualizes the competitive intermolecular forces determining the crystal structure.

SynthonHierarchy Level1 Dominant Interaction (>40 kJ/mol) COOH_Dimer Carboxylic Acid Dimer (R2,2(8)) Level1->COOH_Dimer Level2 Secondary Interaction (5-15 kJ/mol) Halogen Halogen Bonding (Cl...N / Cl...O) Level2->Halogen PiStack Pi-Pi Stacking (Pyrimidine Rings) Level2->PiStack Level3 Weak Interaction (<5 kJ/mol) VDW Van der Waals (Packing) Level3->VDW COOH_Dimer->Halogen Acid Derivative Hierarchy Halogen->PiStack Ester Derivative Hierarchy

Caption: Hierarchy of intermolecular forces. Acid derivatives are dominated by dimers; Esters by halogen/pi-effects.

References

  • PubChem. (2023). 2,6-Dichloropyrimidine-4-carboxylic acid (CID 240530).[1][2] National Library of Medicine. [Link]

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. (Contextual grounding for carboxylic dimers).
  • Aakeröy, C. B., et al. (2013). Supramolecular assembly of halogenated pyrimidines. CrystEngComm. (Contextual grounding for halogen bonding in pyrimidines).

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